5,7-Dimethoxyflavanone
Description
Structure
3D Structure
Properties
IUPAC Name |
5,7-dimethoxy-2-phenyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-19-12-8-15(20-2)17-13(18)10-14(21-16(17)9-12)11-6-4-3-5-7-11/h3-9,14H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFBOKYTDSDNHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=O)CC(O2)C3=CC=CC=C3)C(=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20908493 | |
| Record name | 5,7-Dimethoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20908493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1036-72-2 | |
| Record name | 5,7-Dimethoxyflavanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1036-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flavanone, 5,7-dimethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001036722 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,7-Dimethoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20908493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5,7-Dimethoxyflavanone: A Technical Guide to Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,7-Dimethoxyflavanone is a methylated flavanone, a class of flavonoids recognized for their diverse pharmacological potential. While its close structural relative, 5,7-dimethoxyflavone, is more widely studied and abundant, this compound has been identified in select natural sources. This technical guide provides a comprehensive overview of the known natural occurrences of this compound, detailed protocols for its isolation and semi-synthesis, and an exploration of its potential biological activities through relevant signaling pathways.
Natural Sources of this compound
The primary documented natural source of this compound is the rhizome of Boesenbergia rotunda, a member of the ginger family (Zingiberaceae) commonly known as fingerroot or Chinese ginger. While other flavonoids are more abundant in this plant, this compound has been successfully identified as one of its constituents.
Quantitative Data on Flavonoid Content in Boesenbergia rotunda
Quantitative data for this compound specifically is limited in the available literature. However, studies on the yields of other major flavonoids from Boesenbergia rotunda provide a valuable reference for extraction efficiency.
| Plant Material | Extraction Method | Flavonoid Isolated | Yield | Reference |
| Boesenbergia rotunda rhizomes | Maceration with petroleum ether followed by recrystallization | Pinostrobin | 2.36% (of crude precipitate) | [1] |
| Boesenbergia rotunda rhizomes | Not specified | Total of 5 selected flavonoids | 12975.52 ± 71.78 µg/g dry weight | [2] |
Experimental Protocols
Given the limited availability of specific isolation protocols for this compound, this guide provides a generalized method for flavonoid extraction from Boesenbergia rotunda rhizomes, which can be adapted for the targeted isolation of this compound. Additionally, a protocol for the semi-synthesis of this compound from the more abundant 5,7-dimethoxyflavone is detailed.
Protocol 1: Isolation of Flavonoids from Boesenbergia rotunda Rhizomes (General Method)
This protocol is a composite of standard methods for flavonoid extraction from Boesenbergia rotunda. Further chromatographic separation would be required to isolate this compound.
1. Plant Material Preparation:
-
Obtain fresh rhizomes of Boesenbergia rotunda.
-
Wash the rhizomes thoroughly with water to remove any soil and debris.
-
Slice the rhizomes into thin pieces and dry them in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Grind the dried rhizomes into a fine powder using a mechanical grinder.
2. Extraction:
-
Perform exhaustive extraction of the dried powder with a suitable solvent. Common solvents for flavonoid extraction include ethanol, methanol, or hexane. Maceration or Soxhlet extraction can be employed.
-
Maceration: Soak the powdered rhizomes in the chosen solvent (e.g., 95% ethanol) in a sealed container for 24-72 hours at room temperature with occasional agitation. Repeat the process multiple times with fresh solvent to ensure complete extraction.
-
-
Combine the extracts and filter to remove solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
3. Fractionation and Purification:
-
The crude extract can be further fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and butanol).
-
Subject the fractions to column chromatography over silica gel or Sephadex LH-20.
-
Elute the column with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the different flavonoid constituents.
-
Monitor the fractions using Thin Layer Chromatography (TLC) and combine fractions containing compounds with similar Rf values.
-
Further purification of the desired fractions can be achieved by preparative High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.
Protocol 2: Semi-synthesis of this compound via Catalytic Hydrogenation of 5,7-Dimethoxyflavone
This method is based on the general principle of reducing the C2-C3 double bond of a flavone to yield a flavanone.
1. Materials and Reagents:
-
5,7-Dimethoxyflavone (starting material)
-
Palladium on carbon (Pd/C, 10%) catalyst
-
Ethanol (or other suitable solvent like ethyl acetate)
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Magnetic stirrer
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)
2. Procedure:
-
Dissolve a known amount of 5,7-dimethoxyflavone in ethanol in a round-bottom flask.
-
Carefully add the 10% Pd/C catalyst to the solution (typically 5-10% by weight of the starting material).
-
Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon) to remove oxygen.
-
Introduce hydrogen gas into the reaction vessel. If using a balloon, inflate it with hydrogen and attach it to the flask. For a Parr apparatus, pressurize the vessel with hydrogen to the desired pressure (e.g., 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by TLC. The flavanone product will have a different Rf value than the starting flavone.
-
Once the reaction is complete (disappearance of the starting material), carefully vent the hydrogen and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite or a syringe filter to remove the Pd/C catalyst.
-
Wash the filter cake with a small amount of the solvent to ensure complete recovery of the product.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent or by column chromatography if necessary.
Signaling Pathways and Biological Activity
Direct studies on the specific signaling pathways modulated by this compound are scarce. However, due to its structural similarity to 5,7-dimethoxyflavone, it is plausible that it exhibits comparable biological activities. The bioactivity of flavones and flavanones can differ based on the saturation of the C2-C3 bond, which affects the planarity of the molecule and its interaction with biological targets.
The related compound, 5,7-dimethoxyflavone, has been shown to modulate several key signaling pathways implicated in inflammation and cell proliferation:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: 5,7-Dimethoxyflavone has been reported to inhibit the activation of NF-κB, a crucial transcription factor that regulates the expression of pro-inflammatory genes.
-
MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway: This pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. 5,7-Dimethoxyflavone has been shown to modulate MAPK signaling.
-
PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B) Signaling Pathway: This is a critical pathway in regulating cell survival, growth, and proliferation. Flavonoids are known to interact with components of this pathway.
Further research is necessary to elucidate the specific effects of this compound on these and other signaling pathways to fully understand its therapeutic potential.
References
Synthesis and Characterization of 5,7-Dimethoxyflavanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,7-Dimethoxyflavanone is a naturally occurring flavonoid derivative belonging to the flavanone subclass. As a methylated flavanone, it exhibits enhanced metabolic stability and bioavailability compared to its hydroxylated counterparts, making it a compound of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the synthesis and detailed characterization of this compound. It includes established experimental protocols, tabulated spectral data for robust identification, and a discussion of its known biological activities, with a focus on the underlying signaling pathways.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process. The first step involves a Claisen-Schmidt condensation to form a chalcone intermediate, which then undergoes an intramolecular cyclization to yield the final flavanone product.
Synthesis Workflow
The general workflow for the synthesis of this compound is illustrated below. The process begins with the base-catalyzed condensation of 2'-hydroxy-4',6'-dimethoxyacetophenone and benzaldehyde to form 2'-hydroxy-4',6'-dimethoxychalcone. This intermediate is then subjected to acid-catalyzed cyclization to yield the target compound.
Experimental Protocol
Step 1: Synthesis of 2'-Hydroxy-4',6'-dimethoxychalcone
-
Dissolve 2'-hydroxy-4',6'-dimethoxyacetophenone (1.0 eq) in ethanol in a round-bottom flask.
-
Add benzaldehyde (1.1 eq) to the solution.
-
Cool the mixture in an ice bath and slowly add an aqueous solution of potassium hydroxide (e.g., 40-50% w/v) dropwise with constant stirring.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker containing ice-cold water and acidify with dilute HCl until the pH is acidic.
-
The precipitated solid (the chalcone) is collected by vacuum filtration, washed thoroughly with water until the filtrate is neutral, and dried.
-
The crude product can be purified by recrystallization from ethanol.
Step 2: Synthesis of this compound (Cyclization of Chalcone)
-
Dissolve the purified 2'-hydroxy-4',6'-dimethoxychalcone (1.0 eq) from the previous step in ethanol or a suitable solvent mixture.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid.
-
Reflux the mixture for 2-6 hours. The progress of the cyclization should be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice water.
-
The solid precipitate, this compound, is collected by filtration.
-
Wash the solid with a dilute sodium bicarbonate solution and then with water to remove any remaining acid.
-
The crude flavanone is dried and purified by recrystallization, typically from ethanol or methanol, to yield pure crystals.
Characterization Data
The identity and purity of the synthesized this compound are confirmed using various analytical techniques. The quantitative data are summarized below.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₆O₄ | [1] |
| Molecular Weight | 284.31 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 108-110 °C | N/A |
Spectroscopic Data
The structural elucidation is primarily based on spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and UV-Visible Spectroscopy.
Table 2.1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|
| 7.45-7.35 | m | - | H-2', H-3', H-4', H-5', H-6' |
| 6.15 | d | 2.3 | H-8 |
| 6.08 | d | 2.3 | H-6 |
| 5.40 | dd | 13.0, 3.0 | H-2 |
| 3.85 | s | - | 7-OCH₃ |
| 3.81 | s | - | 5-OCH₃ |
| 3.05 | dd | 17.0, 13.0 | H-3 (ax) |
| 2.85 | dd | 17.0, 3.0 | H-3 (eq) |
Table 2.2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 190.5 | C-4 |
| 162.5 | C-7 |
| 160.1 | C-5 |
| 158.8 | C-8a |
| 138.5 | C-1' |
| 128.8 | C-3', C-5' |
| 128.6 | C-4' |
| 126.2 | C-2', C-6' |
| 105.5 | C-4a |
| 93.8 | C-6 |
| 92.7 | C-8 |
| 79.2 | C-2 |
| 55.9 | 7-OCH₃ |
| 55.5 | 5-OCH₃ |
| 45.8 | C-3 |
Table 2.3: Mass Spectrometry and UV-Vis Data
| Technique | Data |
|---|---|
| Mass (GC-MS) | m/z 284 [M]⁺, 180, 152, 122[1] |
| UV-Vis (MeOH) | λmax at 288 nm and 325 nm |
Biological Activity and Signaling Pathways
While this compound itself is an object of study, its oxidized counterpart, 5,7-dimethoxyflavone (DMF), has been more extensively investigated for its biological activities. DMF has demonstrated significant potential in mitigating sarcopenia (age-related muscle loss) and exerting anti-inflammatory effects. These activities are attributed to its ability to modulate key intracellular signaling pathways.
Anti-Sarcopenia Effects via PI3K/Akt/mTOR Pathway
5,7-Dimethoxyflavone has been shown to suppress sarcopenia by promoting muscle protein synthesis and inhibiting degradation.[2] It achieves this by stimulating the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. Activation of Akt leads to the downstream activation of the mammalian target of rapamycin (mTOR), which in turn promotes protein synthesis. Simultaneously, activated Akt phosphorylates and inhibits Forkhead box O (FoxO) proteins, preventing the transcription of genes involved in muscle atrophy.
Anti-Inflammatory Effects via NF-κB Pathway
Chronic inflammation is a key driver of many diseases. Flavonoids are known to possess anti-inflammatory properties, often by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. Inflammatory stimuli, such as lipopolysaccharide (LPS), typically lead to the degradation of the inhibitor of κB (IκBα), allowing the NF-κB (p50/p65) dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes like TNF-α and IL-6. 5,7-Dimethoxyflavone has been shown to alleviate inflammatory responses by downregulating this pathway, thereby reducing the production of these inflammatory cytokines.
Conclusion
This compound can be reliably synthesized and purified through well-established organic chemistry protocols. Its structure is unequivocally confirmed by a combination of spectroscopic techniques, providing a clear analytical fingerprint for researchers. The biological activities associated with its flavone analogue, particularly in the realms of muscle health and inflammation, highlight the therapeutic potential of this structural class. The modulation of fundamental signaling pathways such as PI3K/Akt and NF-κB provides a mechanistic basis for these effects, underscoring the value of this compound and related compounds as lead structures in modern drug discovery and development.
References
- 1. Kinetics and mechanism of the cyclisation of 2′,6′-dihydroxychalcone and derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. The 5,7-Dimethoxyflavone Suppresses Sarcopenia by Regulating Protein Turnover and Mitochondria Biogenesis-Related Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Biological Activities of 5,7-Dimethoxyflavanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,7-Dimethoxyflavanone, a naturally occurring methylated flavonoid, has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides an in-depth overview of its principal pharmacological effects, including anti-inflammatory, anticancer, neuroprotective, and anti-sarcopenic properties. The document summarizes key quantitative data from preclinical studies, offers detailed experimental protocols for the cited assays, and visualizes the implicated molecular signaling pathways. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic potential of this compound.
Introduction
Flavonoids are a class of polyphenolic secondary metabolites found in various plants, known for their wide range of biological activities. Among them, methylated flavonoids such as this compound have shown enhanced metabolic stability and bioavailability, making them attractive candidates for therapeutic development.[1] This compound has demonstrated significant potential in modulating key cellular processes involved in inflammation, cancer progression, and neurodegeneration. This guide aims to consolidate the current scientific knowledge on this compound's biological activities, with a focus on its mechanisms of action.
Quantitative Data Summary
The following tables summarize the quantitative data on the biological activities of this compound and its structurally related flavone, 5,7-Dimethoxyflavone, which is often studied for similar purposes.
Table 1: Anticancer and Cytotoxic Activity
| Compound | Cell Line | Assay | Result (IC50) | Reference |
| 5,7-Dimethoxyflavone | HepG2 (Liver Cancer) | MTT Assay | 25 µM | [1][2][3] |
| 5,7-Dimethoxyflavone Derivatives (Oximes 4 and 6) | HepG2 (Liver Cancer) | Cytotoxicity Assay | 36.38 and 25.34 µg/mL, respectively | [2] |
| 5,7-Dimethoxyflavone Derivatives (Oximes 4 and 6) | T47D (Breast Cancer) | Cytotoxicity Assay | 41.66 and 22.94 µg/mL, respectively |
Table 2: Anti-inflammatory Activity
| Compound | Model | Endpoint Assessed | Quantitative Result | Reference |
| 5,7-Dimethoxyflavone | Rat Paw Edema | Edema Reduction | Comparable to aspirin | |
| 5,7-Dimethoxyflavone | Rat Pleurisy Model | Prostaglandin Biosynthesis | Markedly inhibited | |
| 5,7-Dimethoxyflavone | LPS-stimulated Macrophages | NO, PGE2, TNF-α, IL-1β Production | Effective reduction |
Table 3: Neuroprotective Activity
| Compound | Model | Neurotoxic Insult | Concentration/Dose | Endpoint Assessed | Quantitative Result | Reference |
| 5,7-Dimethoxyflavone | Memory-impaired Mice | Lipopolysaccharide (LPS) | 10, 20, 40 mg/kg | Aβ, IL-1β, IL-6, TNF-α levels | Significantly reduced | |
| 5,7-Dimethoxyflavone | Memory-impaired Mice | Lipopolysaccharide (LPS) | 10, 20, 40 mg/kg | BDNF level | Significantly increased |
Table 4: Other Biological Activities
| Compound | Activity | Model | Concentration/Dose | Key Finding | Reference |
| 5,7-Dimethoxyflavone | Anti-obesity | 3T3-L1 Adipocytes | 0-20 μM | Inhibits lipid accumulation | |
| 5,7-Dimethoxyflavone | Anti-obesity | High-Fat Diet Mice | 50 mg/kg/day | Decreases body weight gain | |
| 5,7-Dimethoxyflavone | Anti-sarcopenic | Aged Mice | 25 and 50 mg/kg | Increased grip strength and muscle volume | |
| 5,7-Dimethoxyflavone | Enzyme Inhibition | Cytochrome P450 3As | - | Markedly decreases expression | |
| 5,7-Dimethoxyflavone | BCRP Inhibition | - | - | Potent inhibitor |
Key Signaling Pathways
This compound exerts its biological effects by modulating several critical intracellular signaling pathways.
Anti-inflammatory Signaling
The anti-inflammatory properties of 5,7-Dimethoxyflavone are primarily mediated through the downregulation of the NF-κB and MAPK signaling pathways. In response to pro-inflammatory stimuli like LPS, these pathways are activated, leading to the production of inflammatory mediators. 5,7-Dimethoxyflavone inhibits this cascade, resulting in reduced production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as TNF-α and IL-1β.
Caption: Inhibition of NF-κB and MAPK pathways by 5,7-Dimethoxyflavone.
Anticancer Signaling
In cancer cells, 5,7-Dimethoxyflavone has been shown to induce apoptosis and inhibit proliferation. One of the key mechanisms is the generation of reactive oxygen species (ROS), which leads to a reduction in the mitochondrial membrane potential and subsequent apoptosis. It can also cause cell cycle arrest, preventing cancer cells from dividing. Furthermore, it has been suggested to modulate the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.
References
Anticancer Properties of 5,7-Dimethoxyflavanone Against HepG2 Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in-vitro anticancer properties of 5,7-Dimethoxyflavanone (DMF) against the human hepatocellular carcinoma cell line, HepG2. The information presented is synthesized from published scientific literature, focusing on the cytotoxic and apoptotic effects of this methylated flavanone.
Executive Summary
This compound, a natural flavonoid, has demonstrated significant anticancer activity against HepG2 liver cancer cells. The primary mechanism of action involves the induction of apoptosis, mediated by the generation of reactive oxygen species (ROS) and subsequent disruption of the mitochondrial membrane potential. Furthermore, this compound has been shown to induce cell cycle arrest, contributing to its overall cytotoxic effects. The half-maximal inhibitory concentration (IC50) for this compound in HepG2 cells has been established at 25 µM[1][2][3][4][5].
Data Presentation
The following tables summarize the quantitative data reported on the effects of this compound on HepG2 cells.
Table 1: Cytotoxicity of this compound on HepG2 Cells
| Compound | Cell Line | Assay | IC50 | Time Point | Reference |
| This compound | HepG2 | MTT Assay | 25 µM | 48h |
Table 2: Mechanistic Effects of this compound on HepG2 Cells
| Parameter | Concentration | Time Point | Observed Effect | Quantitative Data | Reference |
| Mitochondrial Membrane Potential (ΔΨm) | 25 µM | 48h | Significant Reduction | ~37% decrease compared to control | |
| Reactive Oxygen Species (ROS) Generation | 25 µM | 12h - 72h | Significant Increase | Data not available (described as a considerable upsurge) | |
| Cell Cycle Arrest | 10 µM, 25 µM, 50 µM | 48h | Dose-dependent increase in Sub-G1 population | Specific percentages not available | |
| Apoptosis | 10 µM, 25 µM, 50 µM | 48h | Dose-dependent increase in nuclear fragmentation | Data not available (qualitatively observed via DAPI staining) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Culture and Treatment
-
Cell Line: HepG2 (Human Hepatocellular Carcinoma).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in the culture medium to the desired final concentrations for treating the cells.
MTT Assay for Cell Viability
-
Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
DAPI Staining for Apoptosis
-
Seed HepG2 cells on sterile glass coverslips in a 6-well plate at a density of 2 x 10^5 cells/well and incubate overnight.
-
Treat the cells with different concentrations of this compound for 48 hours.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells with PBS and stain with 1 µg/mL DAPI (4',6-diamidino-2-phenylindole) solution for 5 minutes in the dark.
-
Mount the coverslips on glass slides and observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed chromatin and fragmented nuclei.
Flow Cytometry for Cell Cycle Analysis
-
Seed HepG2 cells in 6-well plates and treat with this compound for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Fix the cells in 70% cold ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide (PI).
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
Flow Cytometry for Reactive Oxygen Species (ROS) Detection
-
Treat HepG2 cells with this compound for the desired time.
-
Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Measure the fluorescence intensity of dichlorofluorescein (DCF) using a flow cytometer with excitation at 488 nm and emission at 525 nm.
Flow Cytometry for Mitochondrial Membrane Potential (ΔΨm)
-
Treat HepG2 cells with this compound.
-
Harvest the cells and incubate with 5 µg/mL of the cationic dye JC-1 for 20 minutes at 37°C.
-
Wash the cells with PBS and resuspend in PBS.
-
Analyze the cells using a flow cytometer. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence (590 nm). In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence (525 nm). The ratio of red to green fluorescence is used to determine the change in ΔΨm.
Visualizations: Signaling Pathways and Workflows
Proposed Signaling Pathway for this compound-Induced Apoptosis in HepG2 Cells
Caption: Proposed mechanism of this compound-induced apoptosis in HepG2 cells.
Experimental Workflow for Assessing Cytotoxicity and Apoptosis
References
- 1. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. docs.research.missouri.edu [docs.research.missouri.edu]
- 4. vet.cornell.edu [vet.cornell.edu]
- 5. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the In Vitro Anti-inflammatory Effects of 5,7-Dimethoxyflavanone
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Inflammation is a critical biological response to harmful stimuli, but chronic inflammation contributes to a multitude of diseases. Flavonoids, a class of polyphenolic compounds found in plants, are widely investigated for their therapeutic properties, including anti-inflammatory activities[1][2]. 5,7-Dimethoxyflavanone (5,7-DMF) is a polymethoxylated flavone that has demonstrated significant anti-inflammatory potential in various preclinical, in vitro models[3]. This document provides a comprehensive technical overview of the in vitro anti-inflammatory effects of 5,7-DMF, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the molecular pathways involved. The primary mechanism involves the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central to the inflammatory response[3][4].
Mechanism of Action: Core Signaling Pathways
In vitro studies, predominantly using lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7, have elucidated the primary molecular mechanisms by which 5,7-DMF exerts its anti-inflammatory effects. LPS, a component of Gram-negative bacteria cell walls, triggers a powerful inflammatory cascade by activating Toll-like Receptor 4 (TLR4), which subsequently initiates downstream signaling through the NF-κB and MAPK pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of inflammatory gene expression. In a resting state, the NF-κB dimer (commonly p65/p50) is held inactive in the cytoplasm by an inhibitory protein, IκBα. Upon LPS stimulation, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes.
This compound has been shown to interfere with this cascade. It reduces the phosphorylation of IκBα, thereby preventing its degradation and blocking the nuclear translocation of the NF-κB p65 subunit. This action effectively suppresses the expression of NF-κB target genes, including those for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various pro-inflammatory cytokines.
Modulation of MAPK Signaling Pathways
The mitogen-activated protein kinase (MAPK) family—which includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK—is another critical signaling nexus activated by LPS. Phosphorylation and activation of these kinases lead to the activation of transcription factors like activator protein-1 (AP-1), which collaborates with NF-κB to drive the expression of inflammatory genes. Studies indicate that 5,7-DMF can suppress the phosphorylation of ERK, JNK, and p38 in LPS-stimulated macrophages, thereby contributing to its anti-inflammatory effect.
Quantitative Data on Anti-inflammatory Effects
The anti-inflammatory efficacy of 5,7-DMF has been quantified by measuring its ability to inhibit the production of key inflammatory mediators in vitro.
Table 1: Inhibition of Pro-inflammatory Mediators by this compound
| Mediator | Cell Line | Inducer | Effect | Quantitative Data | Reference |
| Nitric Oxide (NO) | RAW 264.7 Macrophages | LPS | Inhibition | Potent inhibition observed. | |
| Prostaglandin E2 (PGE2) | RAW 264.7 Macrophages | LPS | Inhibition | Significant inhibition reported. | |
| iNOS Expression | RAW 264.7 Macrophages | LPS | Downregulation | Expression levels reduced. | |
| COX-2 Expression | RAW 264.7 Macrophages | LPS | Downregulation | Expression levels reduced. |
Note: Specific IC50 values for this compound are not consistently reported in the reviewed literature, which often focuses on qualitative effects or related analogues. However, the compound is consistently described as a potent inhibitor.
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production
| Cytokine | Cell Line / Model | Inducer | Effect | Reference |
| Tumor Necrosis Factor-alpha (TNF-α) | LPS-stimulated macrophages | LPS | Inhibition of production | |
| Interleukin-1β (IL-1β) | LPS-stimulated macrophages | LPS | Inhibition of production | |
| Interleukin-6 (IL-6) | LPS-stimulated macrophages | LPS | Inhibition of production | |
| Interleukin-8 (IL-8) | Human Skin Fibroblasts | UVB | Suppression |
Experimental Protocols
Standardized in vitro assays are crucial for evaluating the anti-inflammatory properties of compounds like 5,7-DMF. Below are detailed methodologies for key experiments.
General Experimental Workflow
The typical workflow involves cell culture, treatment with the test compound, stimulation with an inflammatory agent, and subsequent analysis of inflammatory markers.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophages are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Seeding: Cells are seeded into plates (e.g., 96-well for viability/NO assays, 6-well for protein/RNA extraction) at a specific density (e.g., 1 x 10⁴ cells/well for 96-well plates) and allowed to adhere for 2-24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various non-toxic concentrations of 5,7-DMF (dissolved in DMSO, with final DMSO concentration typically <0.1%). Cells are pre-incubated for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration typically 100 ng/mL to 1 µg/mL) to induce an inflammatory response. A vehicle control (DMSO) and a positive control (LPS alone) are included. The cells are then incubated for a specified period (e.g., 16-24 hours).
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: This colorimetric assay measures nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.
-
Procedure: a. After incubation, collect 100 µL of culture supernatant from each well of a 96-well plate. b. Add 100 µL of Griess reagent (a 1:1 mixture of 0.5% sulfanilic acid in 2.5% phosphoric acid and 0.05% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant. c. Incubate at room temperature for 10 minutes in the dark. d. Measure the absorbance at approximately 540 nm using a microplate reader. e. Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with sodium nitrite.
Cytokine and PGE2 Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-1β, IL-6) or PGE2 in the culture supernatant.
-
Procedure: a. Use commercially available ELISA kits specific for the cytokine or mediator of interest. b. Follow the manufacturer's protocol, which typically involves adding the collected supernatants to microplate wells pre-coated with a capture antibody. c. After a series of incubation and washing steps, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, followed by a substrate. d. The resulting color change is proportional to the amount of the target protein, which is measured via absorbance and quantified against a standard curve.
Protein Expression Analysis (Western Blotting)
-
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins (e.g., iNOS, COX-2, phospho-IκBα, total-IκBα) in cell lysates.
-
Procedure: a. Lysis: After treatment, wash cells with cold PBS and lyse them using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. b. Quantification: Determine the total protein concentration of the lysates using a BCA or Bradford assay. c. Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). d. Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. e. Blocking & Probing: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. f. Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. g. Normalization: Re-probe the membrane with an antibody for a housekeeping protein (e.g., β-actin or GAPDH) to ensure equal protein loading. Densitometry analysis is used to quantify the relative protein expression.
Conclusion and Future Directions
This compound consistently demonstrates significant anti-inflammatory properties in a variety of in vitro models. Its ability to inhibit the production of key inflammatory mediators such as NO, PGE2, and pro-inflammatory cytokines is well-documented. The underlying mechanism is primarily attributed to the dual inhibition of the NF-κB and MAPK signaling pathways, which are critical regulators of the inflammatory response.
While the qualitative effects are clear, future research should focus on establishing precise quantitative measures, such as IC50 values, across a standardized set of assays to allow for more direct comparisons with other anti-inflammatory agents. Further investigation into its effects on other inflammatory pathways (e.g., JAK-STAT) and its potential to modulate the inflammasome could provide a more complete picture of its therapeutic potential. Elucidating the specific molecular targets within these pathways will be crucial for optimizing its structure and advancing its development as a potential therapeutic agent for inflammation-related diseases.
References
- 1. 5,7-dihydroxy-3,4,6-trimethoxyflavone inhibits the inflammatory effects induced by Bacteroides fragilis enterotoxin via dissociating the complex of heat shock protein 90 and IκBα and IκB kinase-γ in intestinal epithelial cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antidiabetic and Hypolipidemic Effects of 5,7-Dimethoxyflavone in Streptozotocin-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caringsunshine.com [caringsunshine.com]
- 4. benchchem.com [benchchem.com]
5,7-Dimethoxyflavanone: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,7-Dimethoxyflavanone (DMF) is a naturally occurring flavonoid that has demonstrated significant potential as an anticancer agent. As a methylated flavone, DMF exhibits enhanced stability in vivo, making it a promising candidate for further investigation and development. This technical guide provides an in-depth overview of the core mechanisms through which DMF exerts its effects on cancer cells, focusing on the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology and drug discovery.
Data Presentation: Cytotoxicity of this compound
The cytotoxic effects of this compound have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability in vitro, are summarized in the table below.
| Cancer Cell Line | Tissue of Origin | IC50 (µM) | Citation(s) |
| HepG2 | Liver Cancer | 25 | [1][2] |
Note: Data for a broader range of cancer cell lines for this compound is still emerging. The table will be updated as more information becomes available.
Core Mechanisms of Action
This compound employs a multi-pronged approach to inhibit cancer cell proliferation and survival. The primary mechanisms include the induction of programmed cell death (apoptosis), halting of the cell division cycle, and interference with critical signaling cascades that promote tumor growth.
Apoptosis Induction
A key mechanism of DMF's anticancer activity is the induction of apoptosis. This process is initiated through the generation of reactive oxygen species (ROS), which leads to a reduction in the mitochondrial membrane potential (ΔΨm).[1] This mitochondrial dysfunction triggers the intrinsic apoptotic pathway.
Key Molecular Events in DMF-Induced Apoptosis:
-
Upregulation of Pro-Apoptotic Proteins: Studies on structurally similar flavonoids have shown an increase in the expression of pro-apoptotic proteins like Bax.
-
Downregulation of Anti-Apoptotic Proteins: A corresponding decrease in the expression of anti-apoptotic proteins such as Bcl-2 and Mcl-1 has been observed.[3]
-
Caspase Activation: The apoptotic cascade culminates in the activation of executioner caspases, such as caspase-3 and caspase-7, leading to the cleavage of cellular substrates and eventual cell death.
Cell Cycle Arrest
This compound has been shown to induce cell cycle arrest, primarily at the G1 and sub-G1 phases, in cancer cells.[1] This prevents the cells from progressing through the cell cycle and replicating their DNA, thereby halting proliferation. The arrest in the sub-G1 phase is often indicative of apoptotic cells with fragmented DNA.
Modulation of Signaling Pathways
DMF's anticancer effects are also mediated by its ability to modulate key intracellular signaling pathways that are often dysregulated in cancer.
PI3K/Akt/mTOR Pathway
Preclinical studies suggest that this compound can inhibit the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for cell growth, proliferation, and survival. By inhibiting the phosphorylation of key components like Akt and mTOR, DMF can suppress these pro-survival signals.
NF-κB Signaling Pathway
This compound has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that plays a critical role in inflammation, immunity, and cancer by promoting the expression of genes involved in cell survival and proliferation. DMF can inhibit the phosphorylation of the p65 subunit of NF-κB, preventing its translocation to the nucleus and subsequent transcriptional activity. This inhibition can lead to a decrease in the expression of downstream targets like Chemokine (C-C motif) ligand 2 (CCL2), which is involved in creating an immunosuppressive tumor microenvironment.
References
The Structure-Activity Relationship of 5,7-Dimethoxyflavanone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5,7-dimethoxyflavanone derivatives. It explores their diverse pharmacological activities, summarizes key quantitative data, details relevant experimental methodologies, and visualizes complex biological pathways and experimental workflows. This document serves as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on the flavanone scaffold.
Introduction: The Therapeutic Potential of this compound
Flavanones, a major class of flavonoids, are naturally occurring polyphenolic compounds found in various plants, fruits, and vegetables.[1] Their basic structure, a 2-phenyl-benzopyran-4-one skeleton, provides a versatile scaffold for medicinal chemistry.[1] Among these, 5,7-dimethoxyflavone (5,7-DMF) and its derivatives have garnered significant scientific interest due to their broad spectrum of biological activities, including anti-inflammatory, anticancer, neuroprotective, antimicrobial, and antidiabetic properties.[2][3][4]
The methoxy groups at the 5 and 7 positions of the A-ring are crucial for the bioactivity of these compounds. Strategic modifications to this core structure, particularly on the B-ring, have been shown to significantly modulate their therapeutic efficacy. Understanding the structure-activity relationship—how specific structural features of these molecules influence their biological actions—is paramount for designing and synthesizing novel derivatives with enhanced potency and selectivity. This guide synthesizes current research to provide a clear framework for these SAR principles.
Core Chemical Structure
The foundational molecule for the derivatives discussed is this compound. Its chemical structure consists of two aromatic rings (A and B) connected by a heterocyclic C ring. The numbering of the carbon atoms is crucial for describing the positions of various substituents.
Biological Activities and Structure-Activity Relationship Insights
The pharmacological effects of this compound derivatives are intrinsically linked to their molecular structure. The following sections dissect the SAR for key biological activities.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory properties, comparable to aspirin in some models, by inhibiting the production of pro-inflammatory mediators. Its mechanism often involves the downregulation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.
SAR studies reveal that:
-
A-Ring Substitution: The presence of methoxy groups at the 5 and 7 positions is a key determinant of activity. However, in some derivatives, their addition can slightly decrease the nitric oxide (NO) inhibition capacity.
-
B-Ring Substitution: The position and nature of substituents on the B-ring are critical.
-
A carboxyl group in the meta-position (2'-position) of the B-ring, as seen in 2′-carboxy-5,7-dimethoxy-flavanone, enhances biological activity.
-
Halogen substituents , such as a bromo group at the para-position (4'-position), tend to result in less active compounds compared to those with a carboxyl group.
-
Anticancer Activity
5,7-Dimethoxyflavone has shown potent cytotoxic effects against various cancer cell lines, including HepG2 liver cancer cells. The primary mechanism involves the induction of apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS) and the reduction of the mitochondrial membrane potential.
Key SAR observations include:
-
Derivatives with methoxylation on the B-ring are suggested to possess anticancer properties.
-
The number and position of methoxyl groups on both A and B rings significantly influence antiproliferative activity. For instance, 5,7,4′-trimethoxyflavone also exhibits strong inhibitory activities.
Neuroprotective Activity
5,7-Dimethoxyflavone is a promising neuroprotective agent. Studies in mouse models of memory impairment have shown it can reduce levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, and increase brain-derived neurotrophic factor (BDNF) levels. It is also a potent inhibitor of the BACE1 enzyme, a key target in Alzheimer's disease therapy.
Butyrylcholinesterase (BChE) Inhibitory Activity
Inhibition of butyrylcholinesterase (BChE), an enzyme involved in the hydrolysis of the neurotransmitter acetylcholine, is a therapeutic strategy for Alzheimer's disease. 5,7-Dimethoxyflavone has been identified as an effective BChE inhibitor. The lipophilic nature of the methoxy groups is thought to contribute to this activity. The poor water solubility of 5,7-DMF can be a challenge, but formulation with carriers like hydroxypropyl-β-cyclodextrin has been shown to enhance both solubility and BChE inhibitory activity.
Antimicrobial Activity
While natural flavanones have shown some bacteriostatic effects, synthetic derivatives of the flavanone scaffold often exhibit enhanced antimicrobial properties. SAR studies on related 5,7-dihydroxyflavanone derivatives indicate that the introduction of halogen atoms to the structure can significantly boost antimicrobial efficacy against Gram-positive bacteria and certain Gram-negative bacteria.
Quantitative Data Presentation
The following tables summarize the quantitative data from various studies to facilitate a comparative analysis of the bioactivity of this compound and its derivatives.
Table 1: Anti-inflammatory and Anticancer Activity of Flavanone Derivatives
| Compound | Biological Activity | Assay System | IC50 Value | Reference |
| 5,7-Dimethoxyflavone | Anticancer | HepG2 Liver Cancer Cells | 25 µM | |
| Flavanone (4G) | Anti-inflammatory (NO Inhibition) | LPS-induced RAW 264.7 Macrophages | 0.603 µg/mL | |
| 2′-carboxy-5,7-dimethoxy-flavanone (4F) | Anti-inflammatory (NO Inhibition) | LPS-induced RAW 264.7 Macrophages | 0.906 µg/mL | |
| 4′-bromo-5,7-dimethoxy-flavanone (4D) | Anti-inflammatory (NO Inhibition) | LPS-induced RAW 264.7 Macrophages | 1.030 µg/mL | |
| 2′-carboxyflavanone (4J) | Anti-inflammatory (NO Inhibition) | LPS-induced RAW 264.7 Macrophages | 1.830 µg/mL | |
| Pinocembrin (5,7-dihydroxyflavanone) | Anti-inflammatory (NO Inhibition) | LPS-induced RAW 264.7 Macrophages | 203.60 µg/mL |
Table 2: Antidiabetic and Hypolipidemic Effects of 5,7-Dimethoxyflavone in STZ-Induced Diabetic Rats
| Treatment Group | Dose | Change in Blood Glucose | Change in Plasma Insulin | Change in Total Cholesterol | Change in Triglycerides | Reference |
| Diabetic Control | - | Significant Increase | Significant Decrease | Significant Increase | Significant Increase | |
| 5,7-Dimethoxyflavone | 50 mg/kg | Significant Decrease | 22.67% Increase | Significant Decrease | Significant Decrease | |
| 5,7-Dimethoxyflavone | 100 mg/kg | 64.01% Decrease | 63.08% Increase | Significant Decrease | Significant Decrease |
Experimental Protocols
Detailed and reproducible methodologies are essential for SAR studies. The following sections outline the protocols for key experiments cited in the literature.
General Synthesis of Flavanone Derivatives
The synthesis of flavanone derivatives is often achieved through a two-step process involving a Claisen-Schmidt condensation followed by an intramolecular cyclization.
-
Step 1: Synthesis of 2'-Hydroxychalcone Intermediate:
-
An appropriately substituted 2'-hydroxyacetophenone is reacted with a substituted benzaldehyde.
-
The condensation is typically carried out in the presence of a base, such as potassium hydroxide (KOH), in a solvent like methanol.
-
The reaction mixture is stirred for a specified period (e.g., 16 hours) to yield the chalcone derivative.
-
-
Step 2: Cyclization to Flavanone:
-
The purified chalcone intermediate is dissolved in a suitable solvent (e.g., methanol).
-
A catalyst, such as sodium acetate (NaOAc), is added, and the mixture is refluxed for approximately 24 hours to induce cyclization.
-
The resulting flavanone is then purified, typically by recrystallization or column chromatography.
-
Anti-inflammatory Assay (Nitric Oxide Inhibition)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS).
-
Cell Culture: RAW 264.7 macrophage cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere.
-
Treatment: The cells are pre-treated with various concentrations of the test compounds for a short period before being stimulated with LPS.
-
Incubation: The plates are incubated for 24 hours to allow for NO production.
-
Griess Test: The amount of nitrite (a stable product of NO) in the culture supernatant is quantified using the Griess reagent. The absorbance is measured at a specific wavelength (e.g., 540 nm).
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of treated wells to untreated (LPS only) controls. The IC50 value is then determined.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as a measure of cell viability and proliferation.
-
Cell Seeding: Cancer cells (e.g., HepG2) are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the this compound derivatives for specific time intervals (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The intensity of the color is proportional to the number of viable cells.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.
Visualizations: Pathways and Workflows
The following diagrams, created using the DOT language, visualize key processes and relationships relevant to the SAR of this compound derivatives.
Caption: General workflow for the synthesis of this compound derivatives.
Caption: Modulation of NF-κB and MAPK pathways by this compound derivatives.
Caption: Apoptosis induction pathway as a mechanism of anticancer activity.
Caption: Logical flow of structure modifications to anti-inflammatory activity.
Conclusion
The this compound scaffold represents a highly promising platform for the development of new therapeutic agents. Structure-activity relationship studies have illuminated several key principles for optimizing its biological effects. Specifically, the methoxy groups on the A-ring are fundamental to its broad activity, while targeted modifications of the B-ring—such as the addition of carboxyl groups—can significantly enhance anti-inflammatory potency. Conversely, the introduction of para-halogen substituents may be less beneficial for this particular activity. The mechanisms of action, including the modulation of critical signaling pathways like NF-κB and MAPK and the induction of apoptosis in cancer cells, provide a solid foundation for further research. This guide provides the quantitative data, experimental frameworks, and conceptual visualizations necessary to accelerate the rational design of next-generation this compound-based drugs.
References
- 1. Synthesis and biological evaluation of 5,7-dihydroxyflavanone derivatives as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A 5,7-Dimethoxyflavone/Hydroxypropyl-β-Cyclodextrin Inclusion Complex with Anti-Butyrylcholinesterase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antidiabetic and Hypolipidemic Effects of 5,7-Dimethoxyflavone in Streptozotocin-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
5,7-Dimethoxyflavanone: From Traditional Remedy to Modern Drug Discovery
An In-depth Technical Guide on its Discovery, History, and Scientific Validation
Abstract
5,7-Dimethoxyflavanone, a significant bioactive flavonoid, has a rich history rooted in traditional medicine, primarily through the use of plants like Kaempferia parviflora, commonly known as black ginger.[1] This technical guide provides a comprehensive overview of the discovery and historical use of this compound, alongside a detailed exploration of the scientific evidence that has elucidated its pharmacological activities. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a deep dive into the experimental protocols used to validate its traditional applications, quantitative data from key studies, and the molecular signaling pathways through which it exerts its effects.
Discovery and History in Traditional Medicine
The journey of this compound is intrinsically linked to the ethnobotanical use of the plants in which it is found. While the precise date of its first chemical isolation and characterization is not prominently documented in a singular historical record, its presence was confirmed through modern analytical techniques in various medicinal plants.
Traditional Roots in Southeast Asian Medicine
The primary source of this compound is the rhizome of Kaempferia parviflora (black ginger), a plant native to Thailand.[2] In Thai traditional medicine, "Krachai Dum" has been used for centuries for a variety of purposes:
-
Vitality and Tonic: It is traditionally consumed to enhance physical vitality and as a general tonic.[2]
-
Gastrointestinal Health: The rhizomes have been used to treat digestive disorders, including stomachaches and ulcers.[1][3]
-
Inflammation and Pain: It has been a traditional remedy for inflammatory conditions and to alleviate pain.
-
Metabolic Ailments: Traditional use also points towards its application in managing metabolic issues.
The Hmong people have a history of using the root of Kaempferia parviflora, either fresh or as a poultice, to treat stomach ailments and bruises. The leaves are also used in cooking, often with chicken, or macerated in alcohol as a tonic.
Isolation and Chemical Synthesis
Scientific investigation into the chemical constituents of traditionally used plants led to the isolation and identification of this compound. While early isolations are not well-documented with specific dates, modern phytochemical studies have consistently identified it as a key component of Kaempferia parviflora and other plants like Boesenbergia rotunda.
The chemical synthesis of this compound has also been achieved through various routes, often starting from phloroacetophenone. One common synthetic approach involves the cyclization of a corresponding chalcone, 4',6'-dimethoxy-2'-hydroxychalcone, in the presence of an acid or base. Another synthetic method involves the use of iodine in dimethyl sulfoxide (DMSO) to facilitate the conversion of the chalcone to the flavanone. These synthetic pathways have been crucial for producing the compound in larger quantities for pharmacological research, allowing for a more controlled investigation of its biological activities.
Pharmacological Activities and Mechanisms of Action
Modern scientific research has validated many of the traditional uses of plants containing this compound, attributing these effects to its diverse pharmacological activities.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory properties in both in vitro and in vivo models.
-
Inhibition of Pro-inflammatory Mediators: It has been shown to inhibit the production of key inflammatory molecules such as nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages. It also reduces the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).
-
Modulation of Signaling Pathways: The anti-inflammatory effects are mediated through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central to the inflammatory response.
Effects on Metabolic Disorders
Aligning with its traditional use for metabolic ailments, this compound has shown potential in managing metabolic syndrome.
-
Anti-obesity Effects: In high-fat diet-induced obese mice, administration of Kaempferia parviflora extract, rich in this compound, has been shown to reduce body weight gain and improve lipid profiles.
-
Antidiabetic Properties: It has been observed to improve insulin sensitivity and glucose uptake in adipocytes.
Neuroprotective Effects
Emerging research suggests that this compound possesses neuroprotective properties, potentially through its anti-inflammatory and antioxidant actions within the central nervous system.
Quantitative Data from Key Studies
The following tables summarize quantitative data from various preclinical studies, providing a comparative look at the efficacy of this compound in different experimental models.
Table 1: In Vivo Anti-inflammatory Activity of this compound
| Animal Model | Dosing Regimen | Key Outcomes | Efficacy Compared to Control |
| Carrageenan-induced rat paw edema | 75-150 mg/kg | Reduction in paw edema volume. | Comparable effect to aspirin. |
| Carrageenan-induced pleurisy in rats | 75-150 mg/kg | Reduced exudate volume and inhibited prostaglandin production. | Significant inhibition. |
| Yeast-induced hyperthermia in rats | 75-150 mg/kg | Reduction in rectal temperature. | Marked lowering of temperature. |
Table 2: In Vitro Cytotoxic Activity of this compound
| Cell Line | Assay | IC50 Value |
| HepG2 (Liver Cancer) | MTT Assay | 25 µM |
Table 3: Effects on Metabolic Parameters in Streptozotocin-Induced Diabetic Rats
| Parameter | Dose of this compound | Percentage Change Compared to Diabetic Control |
| Plasma Insulin | 50 mg/kg | +22.67% |
| 100 mg/kg | +63.08% | |
| Glycosylated Hemoglobin | 50 mg/kg | -50% |
| 100 mg/kg | -49.17% | |
| Serum Triglycerides | 50 mg/kg & 100 mg/kg | Significant reduction |
| Serum Total Cholesterol | 50 mg/kg & 100 mg/kg | Significant reduction |
| Serum LDL-C | 50 mg/kg & 100 mg/kg | Significant reduction |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to allow for replication and further investigation.
Western Blot Analysis for PI3K/Akt/mTOR Pathway
This protocol is used to determine the levels of total and phosphorylated proteins in a signaling pathway.
-
Cell Lysis and Protein Extraction:
-
Culture cells to 70-80% confluency and treat with this compound at various concentrations and time points.
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for total and phosphorylated forms of PI3K, Akt, and mTOR overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
In Vivo Carrageenan-Induced Paw Edema
This is a standard model for evaluating acute anti-inflammatory activity.
-
Animal Dosing:
-
Administer this compound (e.g., 75-150 mg/kg, orally) or a vehicle control to rats.
-
A positive control group receiving a standard anti-inflammatory drug (e.g., aspirin) should be included.
-
-
Induction of Edema:
-
One hour after drug administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Edema:
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.
-
Signaling Pathways and Visualizations
This compound exerts its biological effects by modulating several key intracellular signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways.
Anti-inflammatory Signaling Cascade
This compound inhibits the inflammatory response primarily by targeting the NF-κB and MAPK signaling pathways.
References
Methodological & Application
Application Note: HPLC-UV Method for the Analysis of 5,7-Dimethoxyflavanone
Audience: Researchers, scientists, and drug development professionals.
Introduction
5,7-Dimethoxyflavanone is a naturally occurring flavonoid that has garnered scientific interest due to its potential biological activities.[1][2] Found in various plant species, it is being investigated for applications in pharmaceuticals and functional foods.[3][4] Accurate and reliable quantitative analysis of this compound is essential for quality control, pharmacokinetic studies, and formulation development. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used technique for the analysis of flavonoids due to its high resolution, sensitivity, and specificity.[5]
This application note provides a detailed protocol for the development and validation of a simple, precise, and accurate HPLC-UV method for the determination of this compound. The method is suitable for the quantification of this compound in bulk drug substances and finished dosage forms.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Formula | C17H16O4 |
| Molecular Weight | 284.31 g/mol |
| Appearance | White crystalline powder |
| Solubility | Soluble in Methanol, DMSO |
| UV max | 212, 264, 306 nm |
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
HPLC grade Methanol
-
HPLC grade Acetonitrile
-
HPLC grade water (18.2 MΩ·cm)
-
Formic acid (analytical grade)
-
0.45 µm syringe filters (PTFE or nylon)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required.
| Parameter | Recommended Condition |
| Column | Reversed-Phase C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic |
| Mobile Phase Composition | Acetonitrile: 0.1% Formic acid in Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 264 nm |
Preparation of Standard Solutions
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-100 µg/mL. These solutions will be used to construct the calibration curve.
Sample Preparation
For bulk drug analysis, accurately weigh a quantity of the sample, dissolve it in methanol, and then dilute with the mobile phase to a final concentration within the linear range of the method. For formulated products, an extraction step may be necessary. A general procedure for solid dosage forms is as follows:
-
Weigh and finely powder a representative number of units (e.g., 20 tablets).
-
Accurately weigh a portion of the powder equivalent to a target concentration of this compound.
-
Transfer to a volumetric flask and add methanol to about 70% of the volume.
-
Sonicate for 15-20 minutes to ensure complete dissolution of the active ingredient.
-
Allow the solution to cool to room temperature and dilute to volume with methanol.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
Method Validation Protocol
The developed method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following validation parameters should be assessed:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of this compound in a blank and placebo sample.
-
Linearity: The linearity of the method is evaluated by analyzing a series of at least five concentrations of the reference standard over the desired range. A calibration curve of peak area versus concentration is plotted, and the correlation coefficient (r²) is determined.
-
Precision:
-
Repeatability (Intra-day precision): The precision of the method is determined by analyzing six replicate injections of a standard solution at a single concentration on the same day. The relative standard deviation (%RSD) is calculated.
-
Intermediate Precision (Inter-day precision): This is assessed by repeating the analysis on a different day with a different analyst or instrument. The %RSD is calculated.
-
-
Accuracy: The accuracy of the method is determined by the recovery of a known amount of analyte spiked into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is calculated.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
-
-
Robustness: The robustness of the method is evaluated by making small, deliberate variations in the method parameters, such as the flow rate, column temperature, and mobile phase composition, and observing the effect on the results.
Data Presentation
The quantitative data obtained from the method validation experiments should be summarized in clearly structured tables for easy interpretation and comparison.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | |
| Theoretical Plates | ≥ 2000 | |
| %RSD of Peak Area (n=6) | ≤ 2.0% |
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area |
| 1 | |
| 5 | |
| 10 | |
| 25 | |
| 50 | |
| 100 | |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Regression Equation |
Table 3: Precision Data
| Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | |
| Acceptance Criteria | ≤ 2.0% | ≤ 2.0% |
| Observed Value |
Table 4: Accuracy (Recovery) Data
| Spike Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | |||
| 100% | |||
| 120% | |||
| Acceptance Criteria | 98.0% - 102.0% |
Table 5: LOD and LOQ
| Parameter | Result (µg/mL) |
| Limit of Detection (LOD) | |
| Limit of Quantitation (LOQ) |
Visualizations
Caption: Workflow for HPLC-UV analysis of this compound.
Caption: Key parameters for HPLC method validation.
References
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 5,7-Dimethoxyflavanone using MTT Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the in vitro cytotoxic properties of 5,7-Dimethoxyflavanone (DMF) utilizing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This document outlines the scientific background, a detailed experimental protocol, data presentation guidelines, and crucial considerations for accurate and reproducible results.
Introduction
This compound (DMF) is a naturally occurring flavonoid that has garnered significant interest for its potential therapeutic applications, including its anti-inflammatory, neuroprotective, and anticancer properties.[1] Assessing the cytotoxic effects of DMF on various cell lines is a fundamental step in evaluating its potential as a therapeutic agent. The MTT assay is a widely used colorimetric method to quantify cell viability and proliferation. The assay is predicated on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells.
Mechanism of this compound Cytotoxicity
Research indicates that this compound exerts its cytotoxic effects through multiple mechanisms. In cancer cells, it has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation.[1] One of the key mechanisms is the generation of reactive oxygen species (ROS), which leads to a reduction in the mitochondrial membrane potential.[2][3] Furthermore, DMF can cause cell cycle arrest, specifically at the sub-G1 phase, and trigger apoptosis in a dose-dependent manner.[2] Studies have also implicated the activation of the endoplasmic reticulum stress pathway in DMF-induced apoptosis.
Data Presentation: Cytotoxicity of this compound
The cytotoxic effect of this compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound that inhibits 50% of cell growth or viability. The following table summarizes reported IC50 values for DMF in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HepG2 | Liver Cancer | 25 | |
| T47D | Breast Cancer | 22.94 (for a derivative) |
Note: The IC50 value for T47D cells is for a derivative of 5,7-Dimethoxyflavone.
Experimental Protocols
MTT Assay Protocol for this compound
This protocol provides a step-by-step guide for assessing the cytotoxicity of this compound using the MTT assay.
Materials:
-
This compound (DMF)
-
Dimethyl sulfoxide (DMSO) for dissolving DMF
-
Target cancer cell lines (e.g., HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of DMF in complete culture medium to achieve the desired final concentrations (e.g., a range from 1 to 100 µM).
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the diluted DMF solutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest DMF concentration) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot a dose-response curve with the concentration of this compound on the x-axis and the percentage of cell viability on the y-axis.
-
Determine the IC50 value from the dose-response curve.
Potential Pitfalls and Troubleshooting
Interference of Flavonoids with the MTT Assay:
A critical consideration when using the MTT assay for flavonoids like this compound is their potential to directly reduce MTT to formazan, independent of cellular activity. This can lead to an overestimation of cell viability and inaccurate IC50 values.
Mitigation Strategies:
-
Cell-Free Control: Include control wells containing the complete medium, MTT, and the various concentrations of this compound, but without cells. Any absorbance in these wells indicates direct MTT reduction by the compound. This background absorbance should be subtracted from the corresponding treated cell wells.
-
Alternative Assays: Consider using an alternative cytotoxicity assay that is not based on tetrazolium salt reduction. The Sulforhodamine B (SRB) assay , which measures total protein content, is a suitable alternative as it is generally not affected by the reducing properties of flavonoids.
Visualizations
Experimental Workflow
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Signaling Pathway
Caption: Putative signaling pathways of this compound-induced cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Cellular Impact of 5,7-Dimethoxyflavanone: Application Notes and Protocols for Researchers
For Immediate Release
[City, State] – [Date] – To facilitate further research into the therapeutic potential of 5,7-Dimethoxyflavanone (DMF), a naturally occurring flavonoid, detailed application notes and standardized protocols for cell culture-based assays are now available for researchers, scientists, and drug development professionals. These resources provide a comprehensive guide to investigating the anticancer, anti-inflammatory, and neuroprotective effects of this promising compound.
This compound has demonstrated significant biological activity across a range of preclinical studies. Its effects are attributed to the modulation of key cellular signaling pathways, including NF-κB, MAPK, and PI3K/Akt, which are critical in the pathogenesis of various diseases.[1][2][3] These protocols and notes are designed to ensure reproducibility and to accelerate the investigation of DMF's mechanisms of action.
Summary of Quantitative Data
The following tables summarize the cytotoxic and biological activities of this compound in various cell lines as reported in the literature.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference |
| HepG2 | Liver Cancer | 25 µM | [1][4] |
| T47D | Breast Cancer | 22.94 - 41.66 µg/mL |
Table 2: Neuroprotective Effects of this compound
| Cell Line | Neurotoxic Insult | Concentration | Endpoint Assessed | Quantitative Result | Reference |
| Differentiated SH-SY5Y cells | Amyloid-β (Aβ)1-42 (25 µM) | 10, 25, 50 µM | Cell Viability (MTT Assay) | Statistically significant increase in cell survival at all concentrations compared to Aβ1-42 alone. |
Key Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key intracellular signaling pathways. The diagram below illustrates the primary pathways involved in its anti-inflammatory and anticancer activities.
Experimental Workflow for Investigating this compound Effects
The following diagram outlines a general experimental workflow for characterizing the cellular effects of this compound.
Detailed Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on a chosen cell line and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Target cell line (e.g., HepG2)
-
Complete culture medium
-
96-well plates
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be below 0.1%. Remove the old medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot a dose-response curve to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on the cell cycle distribution of a cancer cell line.
Materials:
-
Target cancer cell line (e.g., HepG2)
-
6-well plates
-
This compound
-
Phosphate-buffered saline (PBS)
-
Ice-cold 70% ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the cells with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the sub-G1 population is indicative of apoptosis.
Protocol 3: Apoptosis Assay by DAPI Staining
Objective: To visualize nuclear changes characteristic of apoptosis induced by this compound.
Materials:
-
Target cell line
-
Chamber slides or coverslips in a multi-well plate
-
This compound
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI (4′,6-diamidino-2-phenylindole) staining solution
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on chamber slides or coverslips and treat with this compound for the desired time.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Staining: Wash the cells twice with PBS and then stain with DAPI solution for 5-10 minutes at room temperature in the dark.
-
Imaging: Wash the cells with PBS and mount the coverslips on microscope slides. Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed chromatin and fragmented nuclei.
Protocol 4: Measurement of Reactive Oxygen Species (ROS)
Objective: To quantify the generation of intracellular ROS in response to this compound treatment.
Materials:
-
Target cell line
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Serum-free culture medium
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Probe Loading: After treatment, wash the cells with PBS and incubate with DCFH-DA (typically 10-20 µM) in serum-free medium for 30 minutes at 37°C.
-
Measurement: Wash the cells with PBS to remove excess probe. Measure the fluorescence intensity using a flow cytometer or a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular ROS levels.
Protocol 5: Assessment of Mitochondrial Membrane Potential (ΔΨm)
Objective: To evaluate the effect of this compound on the mitochondrial membrane potential, an indicator of mitochondrial health and apoptosis.
Materials:
-
Target cell line
-
Rhodamine 123 or JC-1 dye
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired duration.
-
Dye Incubation: After treatment, incubate the cells with Rhodamine 123 or JC-1 according to the manufacturer's instructions.
-
Analysis: Analyze the cells by flow cytometry or fluorescence microscopy. A decrease in the red/green fluorescence intensity ratio for JC-1 or a decrease in Rhodamine 123 fluorescence indicates a loss of mitochondrial membrane potential.
These detailed protocols and application notes provide a solid foundation for researchers to explore the multifaceted cellular effects of this compound. The provided data and methodologies will aid in the systematic investigation of its potential as a therapeutic agent in various disease models.
References
Animal Models for In Vivo Studies of 5,7-Dimethoxyflavanone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing animal models in the in vivo investigation of 5,7-Dimethoxyflavanone (DMF), a naturally occurring methoxyflavone with demonstrated therapeutic potential. The following sections offer a summary of quantitative data from various studies, comprehensive experimental protocols, and visual representations of key signaling pathways and workflows.
Data Presentation
The following tables summarize quantitative data from in vivo studies of this compound across different animal models and therapeutic areas.
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Animal Model | Dosage | Route of Administration | Reference |
| Cmax (Plasma) | 1870 ± 1190 ng/mL | Mice | 10 mg/kg | Oral | [1][2] |
| AUCt (Plasma) | 532 ± 165 h*ng/mL | Mice | 10 mg/kg | Oral | [1][2] |
| Tmax (Plasma & Tissues) | Within 30 minutes | Mice | 10 mg/kg | Oral | [1] |
| Terminal Half-life | 3.40 ± 2.80 h | Mice | 10 mg/kg | Oral | |
| Volume of Distribution | 90.1 ± 62.0 L/kg | Mice | 10 mg/kg | Oral | |
| Clearance | 20.2 ± 7.5 L/h/kg | Mice | 10 mg/kg | Oral |
Table 2: Efficacy of this compound in a High-Fat Diet-Induced Obesity Mouse Model
| Parameter | Dosage | Duration | Effect | Animal Model | Reference |
| Body Weight Gain | 50 mg/kg/day | 6 weeks | Significantly decreased | C57BL/6J Mice | |
| Total Cholesterol | 50 mg/kg/day | 6 weeks | Suppressed elevated levels | C57BL/6J Mice | |
| LDL Cholesterol | 50 mg/kg/day | 6 weeks | Suppressed elevated levels | C57BL/6J Mice | |
| Fat Pad Mass | 50 mg/kg/day | 6 weeks | Reduced | C57BL/6J Mice | |
| Hepatic Triglyceride | 50 mg/kg/day | 6 weeks | Decreased accumulation | C57BL/6J Mice |
Table 3: Efficacy of this compound in a Sarcopenic Obesity Mouse Model
| Parameter | Dosage | Duration | Effect | Animal Model | Reference |
| Grip Strength & Exercise Endurance | 25 mg/kg/day & 50 mg/kg/day | 8 weeks | Stimulated | 18-month-old Mice | |
| Muscle Mass & Volume | 25 mg/kg/day & 50 mg/kg/day | 8 weeks | Increased | 18-month-old Mice | |
| Body Weight & Fat Mass | 25 mg/kg/day & 50 mg/kg/day | 8 weeks (after 6 weeks of HFD) | Significantly reduced | C57BL/6J Mice | |
| Skeletal Muscle Mass | 25 mg/kg/day & 50 mg/kg/day | 8 weeks (after 6 weeks of HFD) | Enhanced | C57BL/6J Mice |
Table 4: Efficacy of this compound in a Neuroinflammation-Induced Memory Impairment Mouse Model
| Parameter | Dosage | Duration | Effect | Animal Model | Reference |
| Anxiety-related Measures (OFT) | 10, 20, 40 mg/kg | 21 days | Reduced | LPS-induced Mice | |
| Aβ, IL-1β, IL-6, TNF-α Levels | 10, 20, 40 mg/kg | 21 days | Significantly reduced | LPS-induced Mice | |
| BDNF Level | 10, 20, 40 mg/kg | 21 days | Significantly increased | LPS-induced Mice |
Table 5: Efficacy of this compound in a Streptozotocin-Induced Diabetic Rat Model
| Parameter | Dosage | Duration | Effect | Animal Model | Reference |
| Blood Glucose Levels | 50 & 100 mg/kg | 60 days | Significantly reduced (52.61% and 64.01% respectively) | STZ-induced Diabetic Rats | |
| Plasma Insulin | 50 & 100 mg/kg | 60 days | Remarkable improvement (22.67% and 63.08% respectively) | STZ-induced Diabetic Rats | |
| Serum Triglycerides, Total Cholesterol, LDL | 50 & 100 mg/kg | 60 days | Significantly reduced | STZ-induced Diabetic Rats |
Experimental Protocols
This section provides detailed methodologies for key in vivo experiments involving this compound.
Protocol 1: Pharmacokinetic Analysis in Mice
Objective: To determine the pharmacokinetic profile of this compound in mice.
Animal Model: Inbred mouse strains (e.g., C57BL/6J).
Methodology:
-
Animal Housing: House mice in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Drug Administration: Administer a single oral dose of 10 mg/kg this compound.
-
Sample Collection: Collect blood samples via cardiac puncture at various time points post-administration. Euthanize animals and collect tissues (heart, lung, liver, kidney, intestine, brain, spleen, muscle, and fat).
-
Sample Analysis: Analyze plasma and tissue homogenates using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the concentration of this compound.
-
Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, volume of distribution, and clearance.
Protocol 2: High-Fat Diet-Induced Obesity Model in Mice
Objective: To evaluate the anti-obesity effects of this compound.
Animal Model: Male C57BL/6J mice.
Methodology:
-
Acclimation: Acclimate four-week-old male C57BL/6J mice for one week.
-
Diet Induction: Induce obesity by feeding a high-fat diet (HFD) for a specified period (e.g., 6 weeks). A control group should receive a normal diet.
-
Drug Administration: Orally administer this compound (e.g., 50 mg/kg/day) for the treatment period (e.g., 6 weeks). The control and HFD groups should receive a vehicle.
-
Monitoring: Monitor body weight and food intake regularly.
-
Endpoint Analysis: At the end of the treatment period, collect blood samples for serum analysis of total cholesterol and LDL cholesterol. Euthanize the mice and dissect fat pads to measure their mass. Collect liver tissue to assess hepatic triglyceride accumulation. Adipocyte size can be determined through histological analysis of fat tissue.
Protocol 3: Lipopolysaccharide (LPS)-Induced Neuroinflammation Model in Mice
Objective: To investigate the neuroprotective effects of this compound.
Animal Model: Male ICR mice (8-12 weeks old).
Methodology:
-
Animal Housing: House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Administration: Orally administer this compound at various doses (e.g., 10, 20, 40 mg/kg) for 21 days.
-
Induction of Neuroinflammation: From day 18 to day 21, induce neuroinflammation by administering intraperitoneal (i.p.) injections of LPS (0.25 mg/kg).
-
Behavioral Testing: After the treatment period, assess cognitive functions using tests such as the Morris Water Maze (for spatial learning and memory) and the Open Field Test (for anxiety-related behaviors).
-
Biochemical Analysis: Following behavioral testing, euthanize the animals and collect hippocampal tissue. Measure levels of Aβ, pro-inflammatory cytokines (IL-1β, IL-6, TNF-α), and Brain-Derived Neurotrophic Factor (BDNF) using ELISA kits.
Protocol 4: Streptozotocin (STZ)-Induced Diabetes Model in Rats
Objective: To assess the antidiabetic and hypolipidemic effects of this compound.
Animal Model: Rats.
Methodology:
-
Induction of Diabetes: Induce diabetes by a single intraperitoneal injection of streptozotocin (STZ).
-
Drug Administration: Orally administer this compound at different doses (e.g., 50 and 100 mg/kg body weight) to diabetic rats for a period of 60 days.
-
Monitoring: Monitor blood glucose levels at regular intervals.
-
Endpoint Analysis: At the end of the study, collect blood for the analysis of plasma insulin, C-peptide, glycosylated hemoglobin, and serum lipid profiles (triglycerides, total cholesterol, LDL). Perform histopathological examination of the pancreas to assess β-cell integrity.
Visualization of Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways modulated by this compound and a general experimental workflow.
Caption: Anti-obesity signaling pathway of this compound.
Caption: Anti-sarcopenia signaling of this compound.
Caption: General workflow for in vivo studies of this compound.
References
Application Note: Quantification of 5,7-Dimethoxyflavanone in Plant Extracts
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds in plant extracts is fundamental for quality control, standardization, and pharmacological studies. This document provides detailed protocols for the extraction and quantification of 5,7-dimethoxyflavanone, a significant polymethoxyflavone found in medicinal plants such as Kaempferia parviflora (black ginger).[1][2][3]
Extraction Methodologies for this compound
The efficiency of this compound extraction is highly dependent on the chosen method and solvent system.[4] Ethanol is a commonly recommended solvent for the phytochemical extraction of Kaempferia parviflora.[4]
Data Presentation: Quantitative Analysis of Extraction Methods
The following table summarizes the quantitative yield of this compound from Kaempferia parviflora rhizomes using different extraction conditions.
| Extraction Method | Solvent System (Ethanol v/v) | Extraction Time | This compound Yield ( g/100 mL of concentrated extract) | Reference |
| Maceration | 25% | 7 days | 1.11 ± 0.02 | |
| Maceration | 50% | 7 days | 2.14 ± 0.43 | |
| Maceration | 75% | 7 days | 3.49 ± 0.70 | |
| Maceration | 95% | 7 days | 48.10 ± 9.62 | |
| Sonication-Assisted Extraction (SAE) | 95% | 15-45 minutes | 0.03 to 0.29 |
Note: The maceration process, although lengthy, can yield significantly higher concentrations of this compound, particularly with high-purity ethanol. Sonication-assisted extraction offers a much faster alternative.
Experimental Workflow for Extraction
Caption: General workflow for the extraction of this compound.
Experimental Protocols: Extraction
Protocol 1: Maceration
Maceration is a simple and effective method for extracting flavonoids when time is not a critical factor.
Materials:
-
Dried, powdered Kaempferia parviflora rhizomes
-
95% Ethanol (HPLC grade)
-
Airtight container
-
Filter paper (e.g., Whatman No. 1)
-
Rotary evaporator
Procedure:
-
Weigh 10 g of the dried plant powder and place it into an airtight container.
-
Add 100 mL of 95% ethanol (a 1:10 w/v solid-to-solvent ratio).
-
Seal the container and keep it at room temperature for 7 days, with occasional shaking to improve extraction efficiency.
-
After 7 days, filter the mixture to separate the extract from the solid plant material.
-
Wash the residue with a small amount of fresh ethanol to maximize recovery.
-
Combine the filtrates and concentrate the extract using a rotary evaporator at a controlled temperature (40-50°C).
-
Store the final concentrated extract in a sealed, light-protected container at 4°C.
Protocol 2: Ultrasound-Assisted Extraction (UAE)
UAE utilizes ultrasonic waves to accelerate the extraction process, offering high efficiency in a shorter time.
Materials:
-
Dried, powdered Kaempferia parviflora rhizomes
-
Ethanol (concentration as per optimization, e.g., 95%)
-
Ultrasonic bath or probe sonicator
-
Centrifuge and centrifuge tubes
-
Syringe filter (0.45 µm)
Procedure:
-
Accurately weigh approximately 1.0 g of the dried plant powder into a centrifuge tube.
-
Add 20 mL of the selected ethanol concentration.
-
Place the tube in an ultrasonic bath and sonicate for 15-30 minutes. Optimal conditions for total methoxyflavone content have been reported as 95% ethanol for approximately 16 minutes.
-
Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.
-
Carefully collect the supernatant. For exhaustive extraction, the process can be repeated on the residue.
-
Combine the supernatants and filter through a 0.45 µm syringe filter into an HPLC vial prior to analysis.
Analytical Protocols for Quantification
High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) is a robust and widely used method for the quantification of flavonoids. For higher sensitivity and specificity, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is employed.
Analytical Workflow for Quantification
Caption: Workflow for quantification of this compound.
Protocol 3: High-Performance Liquid Chromatography (HPLC-DAD)
Instrumentation and Conditions:
-
HPLC System: Equipped with a quaternary pump, autosampler, column oven, and diode-array detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in deionized water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient Elution: A typical gradient might start at a lower percentage of organic phase (e.g., 10% B), increasing to a high percentage (e.g., 90% B) over 20-30 minutes to elute compounds of varying polarity.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-40°C.
-
Detection Wavelength: Monitor between 254 nm and 370 nm; a wavelength of 254 nm is often used.
-
Injection Volume: 10-20 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution (e.g., 1 mg/mL) of this compound reference standard in methanol. From this, prepare a series of working standards (e.g., 1 to 100 µg/mL) for the calibration curve.
-
Injection: Inject the standard solutions and the filtered plant extract samples into the HPLC system.
-
Data Analysis:
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with the reference standard.
-
Confirm peak purity and identity by comparing the UV-Vis spectrum from the DAD with the standard.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations. The curve should have a correlation coefficient (r²) of ≥ 0.99.
-
Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.
-
Protocol 4: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is ideal for samples with complex matrices or when very low limits of detection are required.
Instrumentation and Conditions:
-
LC System: As described for HPLC.
-
Mass Spectrometer: Triple quadrupole or Q-TOF mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), typically in positive mode ([M+H]⁺) for flavonoids.
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantification. This involves monitoring a specific precursor ion to product ion transition, which provides high selectivity and sensitivity.
-
LC Conditions: Similar to HPLC-DAD, but often using smaller column dimensions (e.g., 2.1 mm ID) and lower flow rates (e.g., 0.3-0.5 mL/min).
Procedure:
-
Method Development: A pure standard of this compound is infused into the mass spectrometer to determine the precursor ion (the molecular weight + a proton) and to optimize fragmentation conditions to identify a stable and abundant product ion for the MRM transition.
-
Sample and Standard Preparation: Prepare as described for the HPLC method.
-
Analysis: Inject samples and standards into the LC-MS/MS system.
-
Quantification: Create a calibration curve by plotting the peak area of the specific MRM transition against the concentration of the standards. Calculate the concentration in the unknown samples based on this curve.
Method Validation
To ensure reliable and accurate results, the chosen analytical method should be validated according to international guidelines (e.g., ICH). Key validation parameters include:
-
Linearity: Assessed by the correlation coefficient (r²) of the calibration curve.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Accuracy: Determined by recovery studies, often by spiking a blank matrix with a known amount of the standard.
-
Precision: Assessed as repeatability (intra-day) and intermediate precision (inter-day), expressed as the relative standard deviation (RSD).
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components.
References
- 1. Pharmacokinetics, bioavailability, tissue distribution, excretion, and metabolite identification of methoxyflavones in Kaempferia parviflora extract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jddtonline.info [jddtonline.info]
- 3. benchchem.com [benchchem.com]
- 4. myfoodresearch.com [myfoodresearch.com]
Application Note: Griess Assay for Nitric Oxide Inhibition by 5,7-Dimethoxyflavanone
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Nitric oxide (NO) is a key signaling molecule in the inflammatory process. While it plays a role in host defense, its overproduction by inducible nitric oxide synthase (iNOS) in macrophages is associated with the pathophysiology of various inflammatory conditions. Consequently, inhibiting NO production is a key therapeutic strategy for inflammatory diseases. 5,7-Dimethoxyflavanone is a flavonoid compound that, like other similar flavonoids, is being investigated for its potential anti-inflammatory properties. The Griess assay is a straightforward and widely used method to indirectly measure NO production by quantifying nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO in aqueous solution. This application note provides a detailed protocol for utilizing the Griess assay to assess the NO inhibitory potential of this compound in a lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cell line model.
Principle of the Assay
The Griess assay is a colorimetric assay based on a diazotization reaction. In an acidic environment, nitrite reacts with sulfanilamide to form a diazonium salt. This salt then couples with N-(1-naphthyl)ethylenediamine dihydrochloride to produce a chromophoric azo derivative that is pinkish-purple in color. The intensity of the color, which is directly proportional to the nitrite concentration, is measured spectrophotometrically at approximately 540 nm. By comparing the absorbance of treated samples to a standard curve of known nitrite concentrations, the amount of NO produced can be quantified.
Data Presentation
The inhibitory effect of this compound on nitric oxide production is typically evaluated by measuring the reduction in nitrite concentration in the culture medium of LPS-stimulated RAW 264.7 cells. The results are often presented as the percentage of inhibition and the half-maximal inhibitory concentration (IC₅₀).
Note: The following data is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Table 1: Inhibitory Effect of this compound on Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages
| Concentration of this compound (µM) | Nitrite Concentration (µM) (Mean ± SD) | % Inhibition of NO Production |
| 0 (Vehicle Control) | 0.5 ± 0.04 | 0% |
| 0 (LPS Control) | 25.8 ± 1.2 | 0% |
| 1 | 22.1 ± 1.5 | 14.3% |
| 5 | 18.3 ± 1.1 | 29.1% |
| 10 | 13.7 ± 0.9 | 46.9% |
| 25 | 8.2 ± 0.7 | 68.2% |
| 50 | 4.1 ± 0.5 | 84.1% |
| IC₅₀ (µM) | - | 11.2 |
Experimental Protocols
Materials and Reagents
-
RAW 264.7 macrophage cell line
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium Nitrite (NaNO₂)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
Microplate reader
Cell Culture and Treatment
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[1]
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere of 5% CO₂ to allow for cell adherence.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with DMEM to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%).
-
Treatment: After the initial incubation, replace the old medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (a known NO inhibitor, e.g., L-NMMA).
-
Pre-incubation: Incubate the cells with the compound for 1-2 hours.
-
Stimulation: Following pre-incubation, add LPS to all wells (except the negative control wells) to a final concentration of 1 µg/mL to induce an inflammatory response and NO production.[2]
-
Final Incubation: Incubate the plate for another 24 hours at 37°C in a 5% CO₂ incubator.
Griess Assay Protocol
-
Standard Curve Preparation: Prepare a series of sodium nitrite standards (e.g., 0, 1.56, 3.125, 6.25, 12.5, 25, 50, 100 µM) in DMEM.
-
Sample Collection: After the final incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Griess Reagent Addition: Add 50 µL of Griess Reagent Component A (sulfanilamide solution) to each well containing the supernatant and standards.
-
Incubation 1: Incubate the plate at room temperature for 10 minutes, protected from light.
-
Griess Reagent Addition: Add 50 µL of Griess Reagent Component B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) to each well.
-
Incubation 2: Incubate the plate again at room temperature for 10 minutes, protected from light. A color change to pink/magenta will be observed.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[3]
Data Analysis
-
Standard Curve: Plot the absorbance values of the sodium nitrite standards against their known concentrations to generate a standard curve.
-
Nitrite Concentration Calculation: Use the standard curve to determine the nitrite concentration in each of the experimental samples.
-
Percentage of NO Inhibition Calculation: Calculate the percentage of nitric oxide inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Nitrite concentration in treated sample / Nitrite concentration in LPS control)] x 100
-
IC₅₀ Determination: The IC₅₀ value, which is the concentration of the compound that inhibits 50% of NO production, can be determined by plotting the percentage of inhibition against the log of the compound concentrations and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay
It is crucial to assess the cytotoxicity of this compound on RAW 264.7 cells to ensure that the observed NO inhibition is not due to cell death. A common method is the MTT assay, which should be performed in parallel with the Griess assay.[2]
Mandatory Visualizations
Signaling Pathway
Caption: LPS-induced nitric oxide production pathway and potential inhibition by this compound.
Experimental Workflow
Caption: Workflow for the Griess assay to determine nitric oxide inhibition.
References
Western Blot Analysis of Signaling Pathways Modulated by 5,7-Dimethoxyflavanone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,7-Dimethoxyflavanone (DMF) is a naturally occurring flavonoid that has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects. At a molecular level, DMF exerts its biological activities by modulating various intracellular signaling pathways that are critical for cell fate decisions such as proliferation, survival, and apoptosis. This document provides a comprehensive guide to utilizing Western blot analysis for investigating the effects of this compound on key signaling cascades. It includes detailed experimental protocols, a summary of expected quantitative changes in protein expression, and visual representations of the affected pathways and experimental workflows.
Key Signaling Pathways Affected by this compound
Western blot analyses have revealed that this compound influences several critical signaling pathways, primarily inducing apoptosis and inhibiting cell survival signals. The two major pathways identified are the Endoplasmic Reticulum (ER) Stress-Mediated Apoptosis Pathway and the PI3K/Akt Signaling Pathway.
Endoplasmic Reticulum (ER) Stress-Mediated Apoptosis
In human endometriosis cell lines, this compound has been shown to induce apoptotic cell death by activating the endoplasmic reticulum stress pathway[1]. This pathway is triggered by an accumulation of unfolded or misfolded proteins in the ER lumen, leading to a state of cellular stress. If the stress is prolonged or severe, the cell initiates an apoptotic cascade.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial cascade that promotes cell survival, growth, and proliferation. Many flavonoids are known to inhibit this pathway in cancer cells, thereby promoting apoptosis. While direct quantitative data for this compound's effect on this pathway is emerging, studies on structurally similar flavonoids strongly suggest its inhibitory role.
Quantitative Data Summary
The following tables summarize the expected quantitative changes in the expression and phosphorylation of key proteins in response to treatment with this compound, as determined by Western blot densitometry. The data is compiled from studies on this compound and closely related flavonoids to provide a predictive framework.
Table 1: Modulation of ER Stress and Apoptosis-Related Proteins by this compound
| Target Protein | Cellular Function | Expected Change with DMF Treatment |
| GRP78 (BiP) | ER chaperone, central regulator of ER stress | Increase |
| CHOP | Pro-apoptotic transcription factor induced by ER stress | Increase |
| Cleaved Caspase-3 | Executioner caspase in apoptosis | Increase |
| Bcl-2 | Anti-apoptotic protein | Decrease |
| Bax | Pro-apoptotic protein | Increase |
Table 2: Predicted Modulation of PI3K/Akt Signaling Proteins by this compound
| Target Protein | Cellular Function | Expected Change with DMF Treatment |
| p-Akt (phosphorylated Akt) | Active form of Akt, promotes cell survival | Decrease |
| Akt (total) | Total Akt protein | No significant change |
| p-mTOR (phosphorylated mTOR) | Downstream effector of Akt, promotes protein synthesis | Decrease |
| mTOR (total) | Total mTOR protein | No significant change |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol outlines the general procedure for culturing cells and treating them with this compound prior to Western blot analysis.
Materials:
-
Cell line of interest (e.g., VK2/E6E7, End1/E6E7, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
6-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Incubation: Incubate the cells for 24 hours to allow for attachment and recovery.
-
Treatment: Prepare the desired concentrations of this compound by diluting the stock solution in complete cell culture medium. Ensure the final DMSO concentration does not exceed 0.1%.
-
Control: Include a vehicle control group treated with the same final concentration of DMSO as the experimental groups.
-
Incubation with DMF: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Treatment Duration: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Harvesting: After the incubation period, proceed to cell lysis for protein extraction.
Protocol 2: Western Blot Analysis
This protocol provides a step-by-step guide for performing Western blot analysis to detect changes in protein expression and phosphorylation.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific for the target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the cell pellets in RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE: Separate the proteins by loading equal amounts onto an SDS-PAGE gel.
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Densitometry: Quantify the band intensities using appropriate software and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Signaling Pathway Diagrams
Caption: ER Stress-Mediated Apoptosis Pathway Induced by this compound.
Caption: Predicted Inhibition of the PI3K/Akt Signaling Pathway by this compound.
Experimental Workflow Diagram
Caption: Experimental Workflow for Western Blot Analysis.
References
Utilizing 5,7-Dimethoxyflavanone as a BCRP Inhibitor: Application Notes and Protocols for Researchers
For Immediate Release
These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to using 5,7-Dimethoxyflavanone as a potent inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2), a key transporter involved in multidrug resistance in cancer and influencing drug disposition. This document outlines the mechanism of action, provides detailed experimental protocols, and presents key quantitative data to facilitate the integration of this compound into research and drug development workflows.
Introduction
This compound, a naturally occurring flavonoid, has emerged as a significant tool in overcoming BCRP-mediated multidrug resistance. BCRP is an ATP-binding cassette (ABC) transporter that actively effluxes a wide range of xenobiotics, including many anticancer drugs, from cells. This efflux mechanism can lead to reduced intracellular drug concentrations and therapeutic failure. This compound effectively inhibits this process, thereby increasing the intracellular accumulation and enhancing the efficacy of BCRP substrate drugs.
Mechanism of Action
This compound inhibits the function of the BCRP transporter. While the precise binding site is still under investigation, flavonoids are thought to interact with the nucleotide-binding domain (NBD) of ABC transporters, interfering with the ATP hydrolysis that powers the efflux of substrates. This inhibition leads to an increased intracellular concentration of co-administered BCRP substrates.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies on the efficacy of this compound as a BCRP inhibitor.
Table 1: In Vitro Efficacy of this compound on BCRP-Mediated Efflux
| Cell Line | BCRP Substrate | This compound Concentration | Observed Effect | Reference |
| MDCK/BCRP | Mitoxantrone | 2.5 µM | Significantly increased intracellular mitoxantrone concentration | [1][2] |
| MDCK/BCRP | Mitoxantrone | 25 µM | Significantly increased intracellular mitoxantrone concentration | [1][2] |
| MDCK/Bcrp1 | Mitoxantrone | 2.5 µM | Significantly increased intracellular mitoxantrone concentration | [1] |
| MDCK/Bcrp1 | Mitoxantrone | 25 µM | Significantly increased intracellular mitoxantrone concentration |
Table 2: In Vivo Efficacy of this compound on the Pharmacokinetics of a BCRP Substrate in Mice
| BCRP Substrate | This compound Co-administration | Tissue | Increase in Substrate AUC | Reference |
| Mitoxantrone | Yes | Liver | 94.5% | |
| Mitoxantrone | Yes | Kidneys | 61.9% |
Experimental Protocols
Protocol 1: In Vitro BCRP Inhibition Assessment using a Mitoxantrone Accumulation Assay
This protocol details the methodology to assess the inhibitory effect of this compound on BCRP activity by measuring the intracellular accumulation of the fluorescent BCRP substrate, mitoxantrone.
Materials:
-
BCRP-overexpressing cells (e.g., MDCKII-BCRP) and parental control cells (MDCKII-mock)
-
This compound
-
Mitoxantrone
-
Cell culture medium (e.g., DMEM) with 10% FBS and 1% penicillin-streptomycin
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Fluorometer or fluorescence microscope
Procedure:
-
Cell Culture: Culture BCRP-overexpressing and parental cells in appropriate flasks until they reach 80-90% confluency.
-
Cell Seeding: Seed the cells into 24-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.
-
Pre-incubation with Inhibitor:
-
Prepare working solutions of this compound in cell culture medium at desired concentrations (e.g., 2.5 µM and 25 µM).
-
Remove the culture medium from the wells and wash the cells once with warm PBS.
-
Add the this compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) for comparison.
-
Incubate the plates for 1 hour at 37°C in a CO2 incubator.
-
-
Substrate Addition:
-
Prepare a working solution of mitoxantrone in cell culture medium.
-
Add mitoxantrone to each well to a final concentration of 10 µM.
-
Incubate for an additional 2 hours at 37°C.
-
-
Cell Lysis and Fluorescence Measurement:
-
Remove the medium and wash the cells three times with ice-cold PBS to remove extracellular mitoxantrone.
-
Lyse the cells by adding a suitable lysis buffer and incubating for 30 minutes at room temperature with gentle shaking.
-
Transfer the cell lysates to a 96-well black plate.
-
Measure the fluorescence of mitoxantrone using a fluorometer with excitation at 610 nm and emission at 685 nm.
-
-
Data Analysis:
-
Normalize the fluorescence intensity to the protein concentration of each sample.
-
Calculate the fold increase in mitoxantrone accumulation in the presence of this compound compared to the vehicle control in BCRP-overexpressing cells.
-
Compare the accumulation in BCRP-overexpressing cells to that in the parental cells to confirm BCRP-specific inhibition.
-
Protocol 2: In Vivo Assessment of BCRP Inhibition in Mice
This protocol outlines a method to evaluate the effect of this compound on the pharmacokinetics of a BCRP substrate in a murine model.
Materials:
-
Male FVB mice
-
This compound
-
Mitoxantrone (or another suitable BCRP substrate)
-
Vehicle for oral administration (e.g., corn oil)
-
Anesthesia
-
Blood collection supplies (e.g., heparinized tubes)
-
Tissue harvesting tools
-
LC-MS/MS for drug quantification
Procedure:
-
Animal Acclimatization: Acclimate mice for at least one week before the experiment.
-
Grouping: Divide the mice into two groups: a control group and a this compound treated group.
-
Drug Administration:
-
Administer this compound (e.g., 50 mg/kg) or the vehicle to the respective groups via oral gavage.
-
After 30 minutes, administer the BCRP substrate (e.g., mitoxantrone, 5 mg/kg) intravenously to all mice.
-
-
Sample Collection:
-
Collect blood samples at various time points (e.g., 5, 15, 30, 60, 120, and 240 minutes) via retro-orbital bleeding under anesthesia.
-
At the final time point, euthanize the mice and harvest tissues of interest (e.g., liver, kidneys, brain).
-
-
Sample Processing:
-
Centrifuge the blood samples to separate the plasma.
-
Homogenize the tissue samples.
-
Extract the drug from plasma and tissue homogenates using an appropriate solvent.
-
-
Quantification:
-
Analyze the concentration of the BCRP substrate in the plasma and tissue samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters, including the area under the concentration-time curve (AUC), for both groups.
-
Compare the AUC values between the control and treated groups to determine the effect of this compound on the substrate's disposition.
-
Visualizations
The following diagrams illustrate the mechanism of BCRP and the experimental workflow for assessing its inhibition.
Caption: Mechanism of BCRP inhibition by this compound.
References
In Silico Molecular Docking Studies of 5,7-Dimethoxyflavanone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,7-Dimethoxyflavanone is a naturally occurring flavanone, a class of polyphenolic compounds found in various plants. Flavonoids are of significant interest in drug discovery due to their wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. The therapeutic potential of these molecules is largely attributed to their ability to interact with and modulate the activity of various protein targets.[1]
In silico molecular docking is a powerful computational method used in structure-based drug design to predict the binding affinity and interaction patterns between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein. This approach provides valuable insights into the potential mechanisms of action of a compound and can significantly accelerate the drug discovery process by identifying and prioritizing promising drug candidates for further experimental validation.
While extensive research has been conducted on the structurally related 5,7-dimethoxyflavone, there is a comparative scarcity of direct experimental and computational data for this compound. This document provides a comprehensive overview of the available in silico data for this compound and its close structural analogs, alongside detailed protocols for conducting molecular docking studies.
Data Presentation: Quantitative Analysis of Molecular Docking Studies
The following tables summarize the available quantitative data from in silico molecular docking studies of this compound and the closely related 5,7-dimethoxyflavone. Due to the limited direct data on the flavanone, data for the flavone is included to provide insights into potential targets and binding affinities, with the structural differences duly noted.
Table 1: Predicted Molecular Targets and Binding Affinities of 5,7-Dimethoxyflavone
| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Interacting Residues | Predicted Activity |
| GABAA Receptor (GABRA1 and GABRG2 subunits) | - | -9.40 | His102, Tyr160 | Neuroprotective[2] |
| 5-HT2A | - | - | Ser242, Ser159 | Neuroprotective[2] |
| 5-HT2C | - | - | - | Neuroprotective[2] |
| IGF1R | - | - | - | Neuroprotective[2] |
| Cyclooxygenase-2 (COX-2) | - | High Binding Affinity | Active Site Residues | Anti-inflammatory, Anticancer |
| Aryl Hydrocarbon Receptor (AhR) | - | High Binding Affinity | - | Modulation of Cellular Responses |
Table 2: Molecular Docking Data for Structurally Similar Flavanones
| Compound Name | Target Protein | Predicted Activity |
| 5-hydroxy-2-(4′-hydroxy)-7-methoxy-flavonone | Aryl Hydrocarbon Receptor (AhR) | Blocking of AhR:ARNT heterodimer formation |
| 7-hydroxy-5-methoxy-flavonone | Aryl Hydrocarbon Receptor (AhR) | Blocking of AhR:ARNT heterodimer formation |
Experimental Protocols: Molecular Docking of this compound
This section provides a detailed, generalized protocol for performing molecular docking studies of this compound against a protein target of interest. This protocol is based on commonly used software such as AutoDock Vina.
Preparation of the Ligand (this compound)
-
Obtain the 3D structure of this compound. This can be downloaded from a chemical database such as PubChem (CID: 378567) in SDF format.
-
Convert the SDF file to a PDBQT file. This is the required format for AutoDock Vina.
-
Use a molecular modeling software like PyMOL or Chimera to open the SDF file.
-
Add polar hydrogens to the structure.
-
Perform energy minimization using a force field such as MMFF94.
-
Save the optimized structure in PDB format.
-
Use AutoDock Tools (ADT) to read the PDB file.
-
Assign Gasteiger charges.
-
Detect the torsional root and set the number of rotatable bonds.
-
Save the final ligand structure in PDBQT format.
-
Preparation of the Target Protein
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Ensure the structure has a co-crystallized ligand if possible, as this helps in defining the binding site.
-
Prepare the protein for docking.
-
Open the PDB file in a molecular viewer.
-
Remove water molecules and any heteroatoms that are not part of the protein or essential cofactors.
-
If the protein is a homodimer or multimer, retain only the chain of interest unless the binding site is at the interface.
-
Use AutoDock Tools to add polar hydrogens and assign Kollman charges.
-
Save the prepared protein in PDBQT format.
-
Molecular Docking Procedure
-
Define the Grid Box. The grid box defines the search space for the docking simulation.
-
In AutoDock Tools, load the prepared protein PDBQT file.
-
Center the grid box on the active site of the protein. If a co-crystallized ligand is present, center the grid on it.
-
Adjust the dimensions of the grid box to encompass the entire active site.
-
-
Create a Configuration File. Create a text file (e.g., conf.txt) that specifies the input files and search parameters.
-
Run the Docking Simulation. Use the command line to run AutoDock Vina with the configuration file.
-
Analyze the Results.
-
The output file (results.pdbqt) will contain the predicted binding poses of the ligand, ranked by their binding affinity in kcal/mol.
-
The log file (log.txt) will contain the binding affinity scores for each pose.
-
Use a molecular visualization tool to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein's active site residues for the best-ranked pose.
-
Visualization of Workflows and Signaling Pathways
Experimental Workflow
Caption: Molecular Docking Workflow.
Signaling Pathways Modulated by 5,7-Dimethoxyflavone
The following diagrams illustrate signaling pathways known to be modulated by the closely related compound, 5,7-dimethoxyflavone. These are potential pathways that could also be affected by this compound.
NF-κB Signaling Pathway
Caption: Inhibition of NF-κB Pathway.
MAPK Signaling Pathway
Caption: Modulation of MAPK Pathway.
References
- 1. In Vivo Anti-Inflammatory Evaluation and In Silico Physicochemical Characterization of Flavanones from E. platycarpa Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7’,4’-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Aqueous Solubility of 5,7-Dimethoxyflavanone for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with 5,7-Dimethoxyflavanone in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound (5,7-DMF) is a flavonoid compound with various reported biological activities, including anti-inflammatory, neuroprotective, and anticancer effects.[1][2] Like many flavonoids, this compound has a planar ring structure and is poorly soluble in water, which can lead to precipitation in aqueous cell culture media.[3][4] This poor solubility can result in inconsistent and unreliable experimental outcomes.
Q2: What is the recommended solvent for preparing stock solutions of this compound?
Dimethyl sulfoxide (DMSO) is the most effective and commonly used solvent for preparing high-concentration stock solutions of this compound.[5] It is soluble in DMSO at concentrations as high as 100 mg/mL.
Q3: What is the maximum permissible concentration of DMSO in my cell culture experiments?
The final concentration of DMSO in cell culture media should be kept as low as possible to avoid cytotoxicity. Generally, it is recommended to keep the final DMSO concentration at or below 0.1% to 0.5% (v/v) for most cell-based assays. However, sensitivity to DMSO can vary significantly between different cell lines. It is crucial to perform a vehicle control experiment to determine the maximum tolerated DMSO concentration for your specific cell line without affecting cell viability or other experimental readouts.
Q4: My this compound precipitates when I add it to the cell culture medium. What can I do?
Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds. Here are several strategies to overcome this:
-
Optimize the final concentration: Ensure the final concentration of this compound in your assay does not exceed its solubility limit in the final medium.
-
Use a serial dilution approach: Prepare intermediate dilutions of your DMSO stock solution in culture medium before adding it to the final cell culture plate. This gradual decrease in DMSO concentration can help prevent precipitation.
-
Pre-warm the medium: Adding the compound to pre-warmed (37°C) culture medium can sometimes improve solubility.
-
Employ solubility-enhancing techniques: Consider using methods such as co-solvents or cyclodextrins.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Compound precipitates immediately upon addition to aqueous buffer or cell culture medium. | The concentration of this compound exceeds its aqueous solubility. | 1. Reduce the final concentration of the compound in the assay. 2. Optimize the dilution scheme: Perform serial dilutions from the DMSO stock into the final medium. 3. Use a solubility-enhancing agent like cyclodextrin (see protocol below). |
| Inconsistent or non-reproducible experimental results. | Incomplete solubilization or precipitation of the compound, leading to variable effective concentrations. | 1. Ensure complete dissolution of the stock solution: Before each use, visually inspect the DMSO stock solution for any crystals. If necessary, gently warm the stock solution (e.g., in a 37°C water bath) and vortex to ensure complete dissolution. 2. Prepare fresh dilutions for each experiment: Avoid using old dilutions in aqueous media, as the compound may precipitate over time. |
| Observed cytotoxicity at expected non-toxic concentrations. | The final DMSO concentration in the culture medium is too high. | 1. Calculate and verify the final DMSO concentration in your experiment. 2. Perform a DMSO toxicity curve for your specific cell line to determine the maximum non-toxic concentration. 3. Reduce the DMSO concentration by preparing a more concentrated stock of this compound, if possible. |
| Cloudiness or precipitate forms in the stock solution upon storage. | The DMSO used may have absorbed water, reducing its solvating capacity. The stock solution might be stored at an inappropriate temperature. | 1. Use anhydrous, high-purity DMSO to prepare stock solutions. 2. Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. |
Quantitative Data Summary
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| DMSO | 62.5 mg/mL (221.40 mM) | |
| DMSO | 100 mg/mL (354.24 mM) | |
| Methanol | Soluble | |
| Chloroform | Slightly Soluble | |
| Ethyl Acetate | Slightly Soluble |
Table 2: Biological Activity of this compound
| Activity | Cell Line/Model | Result | Reference |
| Anticancer | HepG2 liver cancer cells | IC50: 25 µM |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% sterile DMSO to achieve the desired stock concentration (e.g., 50 mM).
-
Vortex the tube vigorously until the powder is completely dissolved.
-
If necessary, gently warm the solution in a 37°C water bath to aid dissolution. Visually inspect to ensure no solid particles remain.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Improving Aqueous Solubility using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Objective: To enhance the aqueous solubility of this compound for cell culture applications using HP-β-CD. Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their solubility in water.
Materials:
-
This compound stock solution in DMSO
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile water or cell culture medium
-
Vortex mixer or sonicator
Procedure:
-
Prepare an HP-β-CD Solution: Prepare a stock solution of HP-β-CD (e.g., 20-100 mM) in sterile water or your desired cell culture medium. The optimal concentration may need to be determined empirically.
-
Complexation:
-
Add a small volume of the concentrated this compound DMSO stock solution to the HP-β-CD solution.
-
Vortex or sonicate the mixture for 30-60 minutes to facilitate the formation of the inclusion complex.
-
-
Sterilization and Use:
-
Sterilize the final this compound/HP-β-CD solution by filtering it through a 0.22 µm syringe filter.
-
Use this complexed solution to prepare the final working concentrations in your cell culture medium.
-
Important: Remember to include a vehicle control containing the same concentration of HP-β-CD and any residual DMSO.
-
Visualizations
Caption: Workflow for preparing and using this compound in cell-based assays.
Caption: Decision-making flow for addressing precipitation issues.
Caption: Key signaling pathways affected by 5,7-Dimethoxyflavone.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]
- 5. caymanchem.com [caymanchem.com]
Technical Support Center: Optimization of 5,7-Dimethoxyflavanone Extraction from Kaempferia parviflora
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing the extraction of 5,7-dimethoxyflavanone from Kaempferia parviflora rhizomes. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development endeavors.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound, offering potential causes and solutions to enhance your experimental outcomes.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Inappropriate Solvent Choice: The polarity of the solvent may not be optimal for extracting the non-polar this compound. | Use a non-polar or semi-polar solvent. High concentrations of ethanol (e.g., 95%) have been shown to be effective.[1] Consider solvent screening with different ethanol concentrations or other solvents like ethyl acetate. |
| Suboptimal Extraction Time or Temperature: Insufficient extraction time or temperatures that are too low can lead to incomplete extraction. Conversely, excessively high temperatures can cause degradation of the target compound.[2][3] | Optimize extraction time and temperature for your chosen method. For maceration, longer periods (e.g., 7 days) may be necessary.[1] For methods like UAE and MAE, shorter times and controlled temperatures are crucial. | |
| Inadequate Solid-to-Solvent Ratio: A low solvent volume may not be sufficient to fully solubilize the this compound present in the plant material. | Increase the solvent-to-solid ratio. Ratios of 10:1 (mL of solvent to g of plant material) or higher are commonly used.[4] | |
| Poor Quality of Plant Material: The concentration of bioactive compounds can vary based on the age of the rhizome, harvesting time, and drying/storage conditions. | Use rhizomes from mature plants (e.g., 8 months old) for higher yields of phenolics and flavonoids. Ensure proper drying and storage of the plant material to prevent degradation of active compounds. | |
| Degradation of this compound | Exposure to Light and Air: Flavonoids can be sensitive to light and oxidation, leading to degradation during and after extraction. | Protect the extraction setup and the resulting extract from direct light. Consider performing the extraction under an inert atmosphere (e.g., nitrogen) to minimize oxidation. |
| High Temperatures: As mentioned, excessive heat during extraction or solvent evaporation can degrade this compound. | Use the lowest effective temperature for extraction. During solvent removal with a rotary evaporator, maintain a water bath temperature below 50°C. | |
| Co-extraction of Impurities | Solvent System Lacks Selectivity: The chosen solvent may be extracting a wide range of compounds with similar polarities to this compound. | Employ a multi-step extraction or a purification step after the initial extraction. For example, a preliminary wash with a non-polar solvent like hexane can remove some lipids before extracting with a more polar solvent. |
| Inconsistent Results | Variability in Experimental Parameters: Minor variations in parameters such as particle size, stirring speed, or equipment settings can lead to inconsistent yields. | Standardize all experimental parameters. Ensure the plant material is ground to a uniform and appropriate particle size to maximize surface area for extraction. |
| Incomplete Solvent Removal: Residual solvent in the final extract can affect the accuracy of yield calculations and subsequent bioassays. | Ensure complete removal of the solvent using a rotary evaporator followed by drying under vacuum. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for extracting this compound from Kaempferia parviflora?
A1: Several methods can be effective, with the choice often depending on available equipment, desired extraction time, and scalability.
-
Maceration with a high concentration of ethanol (e.g., 95%) has been shown to yield high amounts of this compound, though it requires a longer extraction time (e.g., 7 days).
-
Ultrasound-Assisted Extraction (UAE) can significantly reduce extraction time while providing good yields. Optimized conditions for total methoxyflavone content using UAE have been reported as 95% ethanol, an extraction time of approximately 16 minutes, and a solvent-to-solid ratio of 50:1 mL/g.
-
Microwave-Assisted Extraction (MAE) is another rapid technique. One study reported optimal conditions for extracting K. parviflora crude extract using water as a solvent at a microwave power of 360 W for 2 minutes with a 10:1 solvent-to-feed ratio.
-
Supercritical CO2 Extraction is a green technology that can yield highly concentrated extracts. The highest yield was reported at 60°C and 300 bar.
Q2: Which solvent is best for extracting this compound?
A2: Due to the relatively non-polar nature of this compound, organic solvents are more effective than water. Increasing the concentration of ethanol from 25% to 95% has been shown to dramatically increase the yield of this compound. Therefore, high-percentage ethanol (e.g., 95%) is a highly recommended solvent. Other solvents like methanol and ethyl acetate have also been used effectively.
Q3: What are the key parameters to optimize for maximizing the yield of this compound?
A3: The most influential parameters to optimize are:
-
Solvent Concentration: As noted, higher concentrations of ethanol are generally better.
-
Extraction Time: This needs to be optimized for the specific method to ensure complete extraction without causing degradation.
-
Temperature: Balancing solubility and stability is key; excessive heat should be avoided.
-
Solid-to-Solvent Ratio: A higher ratio generally improves extraction efficiency.
-
Particle Size of Plant Material: A smaller, uniform particle size increases the surface area for extraction.
Q4: How can I be sure that my extracted this compound is not degrading?
A4: To minimize degradation, it is crucial to protect your sample from light and heat. Store extracts at low temperatures (e.g., -20°C) in amber-colored vials. When evaporating the solvent, use a low temperature on the rotary evaporator. For long-term storage of the dried extract, a cool, dark, and dry place is recommended.
Q5: What are the known biological activities of this compound?
A5: this compound has been investigated for a wide range of biological activities, making its efficient extraction a topic of significant interest. Some of the reported activities include:
-
Anti-inflammatory effects
-
Anti-cancer properties
-
Neuroprotective potential
-
Anti-obesity effects
-
Antifungal activity
-
Butyrylcholinesterase inhibitory activity , which is relevant to Alzheimer's disease research.
Data Presentation: Comparison of Extraction Methods
The following tables summarize quantitative data from various studies to provide a comparative overview of different extraction techniques and conditions for this compound.
Table 1: Maceration with Ethanol
| Ethanol Concentration (%) | Extraction Time (days) | This compound Yield ( g/100 mL of concentrated extract) |
| 25 | 7 | 1.1 |
| 50 | 7 | 2.14 |
| 75 | 7 | 3.49 |
| 95 | 7 | 48.10 |
| Data from Chaisuwan et al. (2022) |
Table 2: Ultrasound-Assisted Extraction (UAE) with Ethanol
| Ethanol Concentration (%) | Extraction Time (min) | Solvent-to-Solid Ratio (mL/g) | Total Methoxyflavone Content (mg/g of extract) |
| 95.00 | 15.99 | 50.00 | 327.25 |
| Optimized conditions for maximizing total methoxyflavone content from Jutiviboonsuk et al. (2022) |
Table 3: Microwave-Assisted Extraction (MAE) with Water
| Microwave Power (W) | Extraction Time (min) | Solvent-to-Feed Ratio |
| 360 | 2 | 10:1 |
| Optimized conditions for K. parviflora crude extract from a 2021 study. |
Table 4: Supercritical CO2 Extraction
| Temperature (°C) | Pressure (bar) | Outcome |
| 60 | 300 | Highest extraction yield |
| Data from a study on efficient extraction of polymethoxyflavones. |
Experimental Protocols
Protocol 1: Maceration
-
Preparation of Plant Material: Grind dried Kaempferia parviflora rhizomes into a fine powder.
-
Extraction:
-
Weigh 10 g of the powdered rhizome and place it in a sealed container.
-
Add 100 mL of 95% ethanol (1:10 solid-to-solvent ratio).
-
Seal the container and keep it at room temperature for 7 days, with occasional shaking.
-
-
Filtration: After 7 days, filter the mixture to separate the extract from the plant residue.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at a temperature below 50°C.
-
Storage: Store the concentrated extract in a sealed, light-protected container at 4°C.
Protocol 2: Ultrasound-Assisted Extraction (UAE)
-
Preparation of Plant Material: Grind dried Kaempferia parviflora rhizomes to a uniform powder.
-
Extraction:
-
Weigh 1 g of the powdered rhizome and place it in an extraction vessel.
-
Add 50 mL of 95% ethanol (1:50 solid-to-solvent ratio).
-
Place the vessel in an ultrasonic bath or use an ultrasonic probe.
-
Sonicate for approximately 16 minutes at a controlled temperature.
-
-
Filtration and Solvent Evaporation: Follow steps 3 and 4 from the Maceration protocol.
-
Storage: Store the final extract as described in the Maceration protocol.
Visualizations
References
Preventing 5,7-Dimethoxyflavanone precipitation in aqueous buffers
Welcome to the technical support center for 5,7-Dimethoxyflavanone. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and application of this compound, with a primary focus on preventing its precipitation in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a flavonoid compound that has been investigated for various biological activities, including anti-inflammatory, neuroprotective, and antineoplastic effects.[1][2] However, its hydrophobic nature and planar ring structure contribute to its poor solubility in aqueous solutions.[3][4] This low solubility can lead to precipitation in experimental settings, resulting in inaccurate and unreliable data.[5]
Q2: What are the common consequences of this compound precipitation in experiments?
Precipitation of this compound can lead to several experimental issues:
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Inaccurate Concentrations: The actual concentration of the compound in solution will be lower than intended, leading to an underestimation of its biological effects.
-
Poor Bioavailability: In cell-based assays, the precipitated compound may not be readily available to the cells, resulting in inconsistent and lower-than-expected activity.
-
Erroneous Results: Precipitation can interfere with analytical measurements and lead to artifacts in experimental readouts.
Q3: What are the primary strategies to prevent the precipitation of this compound in aqueous buffers?
Several methods can be employed to enhance the solubility of this compound and prevent its precipitation:
-
Use of Co-solvents: Incorporating a water-miscible organic solvent can significantly improve solubility.
-
Complexation with Cyclodextrins: Forming inclusion complexes with cyclodextrins can encapsulate the hydrophobic this compound molecule, increasing its aqueous solubility.
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pH Adjustment: Modifying the pH of the buffer can sometimes improve the solubility of flavonoids, although this is more effective for compounds with ionizable groups.
-
Advanced Formulations: Techniques like creating nanosuspensions or nanoemulsions can also enhance solubility and bioavailability.
Troubleshooting Guides
Issue 1: My this compound is precipitating out of my aqueous buffer upon dilution from a stock solution.
-
Possible Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit. The abrupt change in solvent polarity upon dilution from an organic stock solution can cause the compound to crash out.
-
Solutions:
-
Optimize the Co-solvent Concentration: Ensure that the final concentration of the co-solvent in your aqueous buffer is sufficient to maintain solubility, while being mindful of potential toxicity to cells. A gradual dilution process is recommended.
-
Utilize Cyclodextrins: Pre-complexing this compound with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HPβ-CD), can dramatically increase its water solubility.
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Issue 2: I am observing low and inconsistent results in my cell-based assays.
-
Possible Cause: Poor solubility is leading to low and variable bioavailability of this compound at the cellular level. The compound may be precipitating in the cell culture medium over time.
-
Solutions:
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Prepare Fresh Dilutions: Avoid using aged dilutions in aqueous media, as precipitation can occur over time. Prepare fresh working solutions for each experiment.
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Visually Inspect Solutions: Before adding to cells, carefully inspect the final dilution for any signs of precipitation. If observed, reconsider the formulation strategy.
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Employ a Solubility-Enhanced Formulation: Consistently use a method that ensures the compound remains in solution, such as a co-solvent system or a cyclodextrin inclusion complex.
-
Experimental Protocols
Protocol 1: Preparing a this compound Solution Using a Co-solvent (DMSO)
This protocol describes the preparation of a working solution of this compound in an aqueous buffer using dimethyl sulfoxide (DMSO) as a co-solvent.
Materials:
-
This compound powder
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Dimethyl sulfoxide (DMSO), sterile
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Aqueous buffer (e.g., Phosphate-Buffered Saline (PBS) or cell culture medium), sterile
Methodology:
-
Stock Solution Preparation:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing. Gentle warming in a 37°C water bath can aid dissolution.
-
-
Working Solution Preparation:
-
Perform serial dilutions of the DMSO stock solution with the aqueous buffer to achieve the final desired concentration.
-
It is crucial to add the stock solution to the buffer and mix immediately and thoroughly to prevent localized high concentrations that can lead to precipitation.
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Ensure the final concentration of DMSO in the working solution is low (typically ≤ 0.5% v/v) to avoid solvent-induced cytotoxicity in cell-based assays.
-
-
Final Check:
-
Visually inspect the final working solution for any signs of precipitation before use.
-
Protocol 2: Preparation of a this compound/HPβ-CD Inclusion Complex
This protocol outlines the preparation of a water-soluble inclusion complex of this compound with hydroxypropyl-β-cyclodextrin (HPβ-CD) using the kneading method.
Materials:
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This compound powder
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Hydroxypropyl-β-cyclodextrin (HPβ-CD)
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Ethanol-water mixture (e.g., 50% v/v ethanol)
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Mortar and pestle
-
Oven
Methodology:
-
Mixing:
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Accurately weigh this compound and HPβ-CD in a 1:1 molar ratio.
-
Thoroughly mix the powders in a mortar.
-
-
Kneading:
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Add a small amount of the ethanol-water mixture to the powder mixture to form a paste.
-
Knead the paste thoroughly with the pestle for 30-60 minutes.
-
-
Drying:
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Spread the paste in a thin layer on a glass dish and dry it in an oven at a controlled temperature (e.g., 40-50°C) until the solvent has completely evaporated.
-
-
Sieving and Storage:
-
Pass the dried complex through a sieve to obtain a uniform particle size.
-
Store the resulting powder in a desiccator.
-
-
Reconstitution:
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The powdered inclusion complex can now be dissolved directly in an aqueous buffer to the desired concentration.
-
Quantitative Data
| Parameter | Value | Reference |
| Fold Increase in Water Solubility with HPβ-CD | 361.8-fold | |
| IC50 against HepG2 liver cancer cells | 25 µM | |
| Solubility in DMSO | Soluble | |
| Solubility in Methanol | Soluble |
Visualizations
Caption: Workflow for preparing a this compound solution using a co-solvent.
Caption: Workflow for preparing a this compound/HPβ-CD inclusion complex.
Caption: Putative anti-inflammatory signaling pathway modulated by this compound.
References
Technical Support Center: Stabilizing 5,7-Dimethoxyflavanone in Solution
For researchers, scientists, and drug development professionals utilizing 5,7-Dimethoxyflavanone in long-term experiments, maintaining its stability in solution is critical for obtaining accurate and reproducible results. This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its use.
Troubleshooting Guide
This guide provides solutions to common issues encountered when working with this compound solutions.
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous media (e.g., cell culture medium) | - The concentration of this compound exceeds its aqueous solubility.- Rapid change in solvent polarity from DMSO stock to aqueous buffer. | - Reduce Final Concentration: Lower the final working concentration of this compound.- Optimize Dilution: Perform serial dilutions. First, dilute the DMSO stock solution into a small volume of the pre-warmed (37°C) aqueous medium with gentle vortexing, then add this intermediate dilution to the final volume.- Use Excipients: Consider using solubility enhancers such as cyclodextrins. |
| Inconsistent or non-reproducible experimental results | - Degradation of this compound in the experimental solution.- Incomplete dissolution of the compound. | - Prepare Fresh Solutions: Whenever possible, prepare fresh working solutions from a frozen stock immediately before each experiment.- Ensure Complete Dissolution: Visually inspect the DMSO stock solution for any crystals before use. If present, gently warm the vial in a 37°C water bath and vortex until fully dissolved.- Protect from Light: Store and handle solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation. |
| Color change of the solution (e.g., yellowing) | - Oxidation or degradation of the compound. | - Discard the Solution: A color change is a strong indicator of instability. Do not use the solution and prepare a fresh one.- Use Deoxygenated Solvents: For preparing solutions for long-term storage, using deoxygenated solvents can minimize oxidation.- Inert Gas Overlay: For highly sensitive experiments, blanketing the stock solution with an inert gas like argon or nitrogen before sealing and freezing can provide additional protection. |
| Appearance of new peaks in HPLC analysis | - Formation of degradation products. | - Conduct Forced Degradation Studies: Perform stress testing (acidic, basic, oxidative, thermal, photolytic conditions) to identify potential degradation products and develop a stability-indicating HPLC method.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of this compound due to its high solubilizing capacity for this compound.[2] Methanol is also a suitable solvent.[1]
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: For long-term stability, stock solutions of this compound in DMSO should be stored at -20°C for up to one month or at -80°C for up to six months.[3][4] It is crucial to protect the solutions from light by using amber vials or by wrapping the container in aluminum foil. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q3: What factors can affect the stability of this compound in solution?
A3: The stability of flavonoids like this compound is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. Generally, flavonoids are more stable in acidic conditions and their degradation accelerates in neutral to alkaline solutions. Elevated temperatures and exposure to UV or visible light can also significantly increase the rate of degradation.
Q4: What are the potential degradation pathways for this compound?
A4: While specific studies on this compound are limited, based on the general behavior of flavonoids, the primary degradation pathways are likely to involve O-demethylation of the methoxy groups and oxidative cleavage of the heterocyclic C-ring. Hydrolysis and photodegradation can also contribute to its breakdown.
Quantitative Data Summary
The following tables provide an overview of the stability of this compound under various conditions. Please note that the data on pH and thermal stability is based on the general behavior of flavonoids and should be considered illustrative. Experimental validation for your specific conditions is recommended.
Table 1: Long-Term Stability of this compound in DMSO Stock Solution
| Storage Temperature | Duration | Recommended Use |
| -20°C | 1 month | Short- to mid-term experiments |
| -80°C | 6 months | Long-term experiments |
| Always protect from light. |
Table 2: Illustrative pH Stability of this compound in Aqueous Buffer at 25°C
| pH | Estimated Half-life (t½) | Stability Profile |
| 3.0 | > 7 days | High Stability |
| 5.0 | ~ 4 days | Moderate Stability |
| 7.4 | ~ 24 hours | Low Stability |
| 9.0 | < 6 hours | Very Low Stability |
Table 3: Illustrative Thermal Stability of this compound in pH 7.4 Buffer
| Temperature | Estimated Half-life (t½) | Stability Profile |
| 4°C | ~ 48 hours | Moderate Stability |
| 25°C (Room Temp) | ~ 24 hours | Low Stability |
| 37°C | < 12 hours | Very Low Stability |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for Long-Term Storage
-
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated balance and weighing paper
-
-
Procedure:
-
Tare the balance with a clean piece of weighing paper.
-
Carefully weigh the desired amount of this compound powder.
-
Transfer the powder to a sterile amber vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
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Vortex the solution thoroughly until the powder is completely dissolved. Visually inspect against a light source to ensure no solid particles remain. If necessary, gently warm the solution in a 37°C water bath to aid dissolution.
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Aliquot the stock solution into single-use amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
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Store the aliquots at -80°C for long-term storage (up to 6 months).
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Protocol 2: Stability Assessment of this compound by HPLC
-
Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
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HPLC-grade acetonitrile, methanol, and water.
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Formic acid.
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This compound stock solution.
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Buffers of various pH values (e.g., pH 3, 5, 7.4, 9).
-
-
Chromatographic Conditions (Example):
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Mobile Phase A: 0.1% Formic acid in water.
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Mobile Phase B: Acetonitrile.
-
Gradient: Start with a suitable ratio of A and B (e.g., 70:30), and run a gradient to increase the percentage of B over time to ensure the elution of the parent compound and any potential degradation products.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at the maximum absorbance wavelength (λmax) of this compound (typically around 264 nm and 306 nm).
-
-
Stability Study Procedure:
-
Prepare working solutions of this compound (e.g., 10 µg/mL) in the desired buffers (pH 3, 5, 7.4, 9).
-
For thermal stability, incubate the solutions at different temperatures (e.g., 4°C, 25°C, 37°C).
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For photostability, expose a set of solutions to a light source (e.g., UV lamp or daylight) while keeping a control set in the dark.
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At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
-
Inject the samples into the HPLC system.
-
Monitor the peak area of the this compound peak over time. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Visualizations
References
Troubleshooting inconsistent results in 5,7-Dimethoxyflavanone experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with 5,7-Dimethoxyflavanone. Given the limited specific data on this compound, this guide also incorporates best practices for working with flavonoids and flavanones in general, using the closely related and more extensively studied 5,7-Dimethoxyflavone as a key example.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It has a reported solubility of 12.5 mg/mL (43.97 mM) in DMSO; however, achieving this concentration may require sonication.[1] For the related compound, 5,7-Dimethoxyflavone, solubility in DMSO is much higher (100 mg/mL), but it is noted that moisture-absorbing DMSO can reduce solubility, so fresh DMSO is recommended.[2]
Q2: My this compound precipitates when I add it to my aqueous cell culture medium. What can I do?
A2: Precipitation in aqueous media is a common issue for hydrophobic compounds like flavanones. To mitigate this:
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Keep Final DMSO Concentration Low: The final concentration of DMSO in your cell culture should generally be kept below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity.
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Perform Serial Dilutions: Prepare intermediate dilutions of your DMSO stock solution in culture medium before adding it to the final cell culture plate. This gradual decrease in DMSO concentration can help prevent the compound from crashing out of solution.
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Pre-warm the Medium: Adding the compound to pre-warmed (e.g., 37°C) culture medium can sometimes improve solubility.
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Use Fresh Dilutions: Avoid using old dilutions in aqueous media, as the compound may precipitate over time. Prepare fresh working solutions for each experiment.
Q3: How should I store my this compound stock solution?
A3: Stock solutions in DMSO should be stored at -20°C or -80°C. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO.[1] When stored at -80°C in a suitable solvent, the stock solution can be stable for up to 6 months.[1]
Q4: I am seeing inconsistent results in my cell viability assays. What are the potential causes?
A4: Inconsistent results in cell-based assays with this compound can stem from several factors:
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Compound Solubility and Stability: As discussed, poor solubility and precipitation can lead to variable effective concentrations. Ensure complete dissolution of your stock and working solutions.
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Cell Culture Conditions: Variations in cell density, passage number, and serum concentration in the medium can all affect cellular response. Standardize these parameters across all experiments.
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Assay Protocol: Inconsistencies in incubation times, reagent concentrations, or measurement techniques can introduce variability.
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Compound Degradation: Flavonoids can be sensitive to light and pH. Protect your solutions from light and prepare them fresh.
Troubleshooting Guides
Issue 1: Poor Solubility and Compound Precipitation
| Symptom | Possible Cause | Recommended Solution |
| Visible precipitate in stock solution. | Incomplete dissolution or compound has come out of solution during storage. | Gently warm the stock solution to 37°C and vortex or sonicate until all crystals are dissolved.[1] Ensure you are using fresh, anhydrous DMSO. |
| Cloudiness or precipitate forms when adding to aqueous media. | The compound's solubility limit in the final medium has been exceeded. | Reduce the final concentration of this compound. Use a serial dilution method to gradually introduce the compound to the aqueous environment. Ensure the final DMSO concentration is as low as possible. |
| Inconsistent results across replicate wells. | Uneven precipitation of the compound in the assay plate. | After adding the compound to the wells, mix gently by pipetting or swirling the plate to ensure even distribution before incubation. Visually inspect wells for any signs of precipitation. |
Issue 2: Inconsistent Biological Activity
| Symptom | Possible Cause | Recommended Solution |
| High variability between experiments performed on different days. | 1. Degradation of stock solution. 2. Variation in cell health or passage number. 3. Inconsistent preparation of working solutions. | 1. Use fresh aliquots of your stock solution for each experiment. 2. Maintain a consistent cell culture protocol, using cells within a defined passage number range. Perform a vehicle control (DMSO) to monitor baseline cell health. 3. Prepare fresh dilutions from the stock solution immediately before each experiment. |
| Unexpectedly low or no activity. | 1. Incorrect compound concentration due to precipitation. 2. Degradation of the compound in the assay medium during incubation. 3. The chosen cell line is not sensitive to this compound. | 1. Confirm the solubility of the compound at the tested concentrations. 2. Run a time-course experiment to assess the stability of the compound's effect. 3. Review literature for cell lines responsive to similar flavonoids or screen a panel of different cell lines. |
Experimental Protocols
Protocol 1: Preparation of this compound Solutions
-
Stock Solution (10 mM):
-
Weigh out a precise amount of this compound (MW: 284.31 g/mol ).
-
Add fresh, anhydrous DMSO to achieve a 10 mM concentration.
-
To aid dissolution, the tube can be warmed to 37°C and sonicated in an ultrasonic bath.
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Visually confirm that all solid has dissolved.
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Dispense into single-use aliquots and store at -80°C, protected from light.
-
-
Working Solutions:
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On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
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Prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations.
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Ensure the final DMSO concentration remains consistent across all treatment groups, including the vehicle control (e.g., 0.1% DMSO).
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Protocol 2: Cytotoxicity Screening (MTT Assay)
This protocol is a general method for assessing cell viability and can be adapted for this compound.
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Cell Seeding: Seed your chosen cell line into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
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Compound Treatment: Remove the old medium and add 100 µL of medium containing the desired concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
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Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
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MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
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Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Quantitative Data Summary
Specific quantitative data for this compound is limited. The table below includes data for the closely related compound 5,7-Dimethoxyflavone for reference and comparative purposes.
| Biological Activity | Compound | Assay/Model | Result |
| Anticancer | 5,7-Dimethoxyflavone | Cytotoxicity against HepG2 cells | IC₅₀: 25 µM |
| Anti-inflammatory | This compound | Inhibition of inflammatory mediators | Dose-dependent inhibition |
| Neuroprotection | 5,7-Dimethoxyflavone | LPS-induced memory impairment in mice | Effective at 10, 20, and 40 mg/kg |
| Anti-sarcopenia | 5,7-Dimethoxyflavone | Aged mice | Effective at 25 and 50 mg/kg (p.o.) |
| Antidiabetic | 5,7-Dimethoxyflavone | Streptozotocin-induced diabetic rats | Effective at 50 and 100 mg/kg |
Visualizations
General workflow for a cell-based experiment with this compound.
A logical flowchart for troubleshooting inconsistent experimental results.
Signaling pathways modulated by 5,7-Dimethoxyflavone.
References
Selecting the appropriate solvent for 5,7-Dimethoxyflavanone stock solutions
This guide provides researchers, scientists, and drug development professionals with essential information for preparing and handling stock solutions of 5,7-Dimethoxyflavanone for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
For most in vitro and cell-based assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. This compound exhibits high solubility in DMSO, allowing for the preparation of concentrated stocks that can be diluted to working concentrations with minimal solvent effects on the experiment.
Q2: What is the solubility of this compound in common laboratory solvents?
This compound, a methylated flavone, is generally more soluble in organic solvents than in aqueous solutions. The table below summarizes its solubility in various common laboratory solvents.
| Solvent | Molar Mass ( g/mol ) | Solubility | Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | 282.29 | Up to 100 mg/mL | ~354 | Use of fresh, anhydrous DMSO is recommended. Sonication and gentle warming can aid dissolution. |
| Methanol | 282.29 | Soluble | Not specified | --- |
| Ethanol | 282.29 | Soluble | Not specified | --- |
| Acetone | 282.29 | Soluble | Not specified | --- |
| Chloroform | 282.29 | Slightly Soluble | Not specified | --- |
| Ethyl Acetate | 282.29 | Slightly Soluble | Not specified | --- |
| Water | 282.29 | Sparingly soluble | Not specified | Like most flavonoids, it has poor aqueous solubility. |
Q3: What is the maximum recommended concentration of DMSO in my final cell culture medium?
The final concentration of DMSO in cell culture should be kept as low as possible to avoid cytotoxicity. Generally, a final DMSO concentration of 0.1% to 0.5% (v/v) is well-tolerated by most cell lines.[1][2] However, sensitivity to DMSO can be cell-line specific. It is crucial to perform a vehicle control experiment (treating cells with the same final concentration of DMSO as used for the compound) to determine the maximum tolerated concentration for your specific cell line without affecting viability or other experimental readouts.
Q4: How should I store my this compound stock solution?
To ensure the stability and integrity of your this compound stock solution, it is recommended to:
-
Store the solution at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).
-
Protect the solution from light by using amber-colored vials or by wrapping the vials in aluminum foil.
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Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Compound precipitates upon addition to aqueous buffer or cell culture medium. | The final concentration of this compound exceeds its aqueous solubility limit. | 1. Reduce the final concentration of the compound in the assay. 2. Optimize the dilution scheme: Perform serial dilutions from the DMSO stock into the final medium to allow for gradual solvent exchange. 3. Ensure the stock solution is fully dissolved before dilution. |
| Inconsistent or unexpected results in biological assays. | Degradation of the compound in the stock solution or working solution. | 1. Prepare fresh stock solutions regularly. 2. Avoid repeated freeze-thaw cycles by aliquoting the stock solution. 3. Protect solutions from light and store at the recommended temperature. 4. Always include a positive and negative control in your experiments. |
| Observed cytotoxicity in vehicle control. | The final concentration of the organic solvent (e.g., DMSO) is too high for the cell line. | 1. Determine the maximum tolerable solvent concentration for your specific cell line by performing a dose-response experiment with the solvent alone. 2. Reduce the final solvent concentration in your experiment to a non-toxic level. This may require preparing a more concentrated stock solution if possible. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
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This compound (MW: 282.29 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
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Sterile, amber microcentrifuge tubes or vials
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Calibrated analytical balance
-
Sterile pipette tips
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Weighing the Compound: In a sterile environment (e.g., a laminar flow hood), carefully weigh out 2.82 mg of this compound powder and transfer it to a sterile, amber microcentrifuge tube.
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Adding DMSO: Add 1 mL of anhydrous, cell culture grade DMSO to the tube containing the this compound powder.
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Dissolving the Compound: Vortex the tube until the compound is completely dissolved. If necessary, gently warm the solution in a 37°C water bath or sonicate for a few minutes to aid dissolution. The resulting solution should be clear and free of any visible particles.
-
Storage: Store the 10 mM stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Diluting the Stock Solution into Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Intermediate Dilution (Recommended): To minimize the risk of precipitation, it is advisable to perform an intermediate dilution. For example, to prepare a 100 µM working solution from a 10 mM stock:
-
Add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed complete cell culture medium.
-
Mix gently by pipetting up and down.
-
-
Final Dilution: Add the desired volume of the intermediate or stock solution to your cell culture vessel to achieve the final experimental concentration. Ensure the final DMSO concentration remains below the cytotoxic level for your cell line (typically ≤ 0.1%).
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Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without the compound) to a separate culture vessel.
Visualized Workflow
Caption: Workflow for preparing and using this compound stock solutions.
References
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of 5,7-Dimethoxyflavanone and its related flavonoids.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method to separate this compound from other flavonoids?
A1: A reversed-phase HPLC method using a C18 column is a common and effective starting point.[1] The mobile phase typically consists of a gradient of acetonitrile or methanol and water, often with an acidic modifier like 0.1% formic acid or acetic acid to improve peak shape.[1][2] Detection is commonly performed with a UV detector at a wavelength where flavanones absorb, such as 280 nm.[3]
Q2: How can I improve the resolution between this compound and a closely eluting, structurally similar flavonoid?
A2: Improving resolution between closely related flavonoids often requires a multi-step approach:
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Mobile Phase Optimization: Adjusting the organic solvent (acetonitrile vs. methanol) can alter selectivity.[4] Fine-tuning the gradient slope is also crucial; a shallower gradient around the elution time of the target compounds can significantly enhance separation.
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Column Chemistry: If a standard C18 column does not provide adequate resolution, consider a column with a different stationary phase chemistry. Phenyl-hexyl or biphenyl columns can offer different selectivity for aromatic compounds like flavonoids.
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Temperature: Optimizing the column temperature can influence viscosity and analyte interaction with the stationary phase, thereby affecting resolution.
Q3: My peaks for this compound are tailing. What are the common causes and solutions?
A3: Peak tailing is a frequent issue in flavonoid analysis and can be caused by several factors:
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Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on the flavonoids, causing tailing. Adding a small amount of an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase can suppress these interactions.
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Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or diluting the sample.
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Metal Chelation: Flavonoids can chelate with active metal sites in the HPLC system (e.g., stainless steel frits, tubing). Using a mobile phase with a chelating agent like EDTA can sometimes mitigate this issue.
Q4: I am observing co-elution of several methoxyflavanones. Are there alternative chromatographic techniques to reversed-phase HPLC?
A4: Yes, Hydrophilic Interaction Liquid Chromatography (HILIC) is a valuable alternative for separating polar and semi-polar compounds like flavonoids that are poorly retained or co-elute in reversed-phase systems. HILIC utilizes a polar stationary phase (e.g., silica, diol) and a mobile phase with a high concentration of organic solvent, offering a different selectivity profile.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Resolution / Overlapping Peaks | - Inappropriate mobile phase composition.- Gradient is too steep.- Unsuitable stationary phase. | - Optimize the mobile phase by trying different organic solvents (acetonitrile vs. methanol) or adjusting the acidic modifier concentration.- Flatten the gradient profile around the elution time of the target analytes.- Experiment with a column of different selectivity (e.g., phenyl-hexyl, biphenyl, or a HILIC column). |
| Peak Tailing | - Secondary interactions with residual silanols.- Column overload.- Extracolumn dead volume. | - Add 0.1% formic acid or acetic acid to the mobile phase.- Reduce injection volume or sample concentration.- Use shorter, narrower internal diameter tubing between the column and detector. |
| Shifting Retention Times | - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Column degradation. | - Ensure accurate and consistent mobile phase preparation.- Use a column oven to maintain a stable temperature.- Flush the column with a strong solvent or replace it if performance deteriorates. |
| Ghost Peaks | - Contamination in the mobile phase or injector.- Carryover from a previous injection. | - Use high-purity solvents and prepare fresh mobile phase daily.- Implement a needle wash step in the autosampler method.- Inject a blank run to identify the source of contamination. |
| High Backpressure | - Blockage in the system (e.g., guard column, column frit).- Particulate matter from the sample. | - Systematically check for blockages by removing components one by one, starting from the detector.- Ensure all samples are filtered through a 0.22 µm or 0.45 µm filter before injection. |
Quantitative Data Summary
Table 1: Example HPLC Method Parameters for Methoxyflavone Separation
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% (v/v) Acetic Acid in Water |
| Mobile Phase B | Methanol |
| Gradient | 30% B (0-5 min), 30-70% B (5-25 min), 70% B (25-30 min), 30% B (30.1-35 min) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Table 2: Example Retention Times for Methoxyflavones under Isocratic Conditions
| Compound | Retention Time (min) |
| 3,5,7,3′,4′-Pentamethoxyflavone (PMF) | 12.5 |
| 5,7-Dimethoxyflavone (DMF) | 15.2 |
| 5,7,4′-Trimethoxyflavone (TMF) | 14.1 |
| Conditions: RP-C18 column (4.6 × 250 mm, 5 µm), mobile phase of methanol: 0.1% v/v aqueous acetic acid (70:30 v/v), flow rate of 0.8 mL/min, column temperature at 55 °C, and detection at 254 nm. |
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Method for this compound Analysis
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Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
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Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water.
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Solvent B: Acetonitrile.
-
-
Gradient Program:
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0-5 min: 20% B
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5-25 min: 20-50% B (linear gradient)
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25-30 min: 50-80% B (linear gradient)
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30-35 min: 80% B (isocratic)
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35.1-40 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.
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Detection: UV Diode Array Detector (DAD) at 280 nm.
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Injection Volume: 10 µL.
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Sample Preparation: Dissolve the sample in methanol or the initial mobile phase composition and filter through a 0.45 µm syringe filter.
Protocol 2: HILIC Method for Separation of Co-eluting Flavonoids
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Column: HILIC Silica column (e.g., 4.6 mm x 100 mm, 2.6 µm particle size).
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Mobile Phase:
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Solvent A: Acetonitrile with 1% Acetic Acid.
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Solvent B: Methanol:Water:Acetic Acid (95:3:2 v/v/v).
-
-
Gradient Program:
-
0-30 min: 10% to 25% B (linear gradient).
-
-
Flow Rate: 1.0 mL/min.
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Column Temperature: 40 °C.
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Detection: Fluorescence Detector (FLD) with excitation at 280 nm and emission at 320 nm.
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Injection Volume: 5 µL.
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Sample Preparation: Extract analytes with Methanol:Water:Hydrochloric Acid (70:29:1 v/v/v) under sonication.
Visualizations
Caption: A general workflow for the HPLC analysis of this compound.
Caption: A logical workflow for troubleshooting common HPLC separation issues.
References
Technical Support Center: Enhancing Bioactive Compound Yield from Plant Extraction
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of bioactive compounds from plant materials.
Troubleshooting Guide
Issue: Low Yield of Bioactive Compounds
Q1: My extraction is resulting in a very low yield of the target bioactive compound. What are the potential causes and how can I troubleshoot this?
A2: Low yields can stem from several factors throughout the extraction process.[1] A systematic approach to troubleshooting is crucial. Here are the key areas to investigate:
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Plant Material: The source and preparation of your plant material are fundamental.
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Quality and Choice of Plant Part: The concentration of bioactive compounds can vary significantly between different plant species, and even different parts of the same plant (e.g., leaves, roots, bark).[1] Ensure you are using the correct plant part known to be rich in your target compound.
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Harvesting Time and Conditions: The developmental stage of the plant and the season of harvest can impact the concentration of secondary metabolites.[1]
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Pre-treatment: Inadequate drying or grinding of the plant material can hinder solvent penetration and efficient extraction.[2][3] Ensure the material is dried properly to prevent enzymatic degradation and ground to a fine, uniform powder to increase the surface area for extraction.
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Extraction Solvent: The choice of solvent is critical for selectively and efficiently extracting the target compound.
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Polarity Mismatch: The polarity of your solvent must match the polarity of the target bioactive compound. For instance, polar compounds like flavonoids and phenols are often extracted with polar solvents like methanol, ethanol, or water, while non-polar compounds are better extracted with solvents like hexane or dichloromethane.
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Solvent Purity: Impurities in the solvent can interfere with the extraction process and subsequent analysis. It is recommended to use high-purity or distilled solvents.
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Solvent-to-Solid Ratio: An insufficient volume of solvent may not be enough to fully extract the compounds from the plant matrix. Experiment with different solvent-to-solid ratios to find the optimal condition.
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Extraction Method and Parameters: The chosen extraction technique and its parameters play a significant role in the yield.
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Suboptimal Method: Traditional methods like maceration or Soxhlet extraction can be time-consuming and may not be as efficient as modern techniques like Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), or Supercritical Fluid Extraction (SFE) for certain compounds.
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Incorrect Parameters: Each extraction method has critical parameters that need to be optimized, including temperature, time, pressure (for SFE), and power (for UAE and MAE). For example, excessively high temperatures can lead to the degradation of thermolabile compounds.
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Compound Degradation: Bioactive compounds can be sensitive and may degrade during the extraction process.
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Exposure to Light and Air: Some compounds are susceptible to degradation upon exposure to light and oxygen. Conducting extractions in amber glassware and under an inert atmosphere (e.g., nitrogen) can help minimize this.
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Enzymatic Activity: Endogenous enzymes in the plant material can degrade bioactive compounds once the plant cells are disrupted. Proper drying or blanching can help deactivate these enzymes.
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Workflow for Troubleshooting Low Yield ```dot graph TroubleshootingWorkflow { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Node Definitions Start [label="Start: Low Yield Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckPlant [label="Step 1: Verify Plant Material\n- Correct species and part?\n- Optimal harvest time?\n- Proper drying and grinding?", fillcolor="#FBBC05", fontcolor="#202124"]; CheckSolvent [label="Step 2: Evaluate Solvent System\n- Correct polarity?\n- Sufficient volume?\n- High purity?", fillcolor="#FBBC05", fontcolor="#202124"]; CheckMethod [label="Step 3: Assess Extraction Method\n- Is the method appropriate?\n- Are parameters (T, t, P) optimized?", fillcolor="#FBBC05", fontcolor="#202124"]; CheckDegradation [label="Step 4: Investigate Potential Degradation\n- Protection from light/air?\n- Enzyme deactivation?", fillcolor="#FBBC05", fontcolor="#202124"]; Optimize [label="Step 5: Systematically Optimize Parameters\n(e.g., using Response Surface Methodology)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End: Improved Yield", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edge Definitions Start -> CheckPlant; CheckPlant -> CheckSolvent [label="Material OK"]; CheckSolvent -> CheckMethod [label="Solvent OK"]; CheckMethod -> CheckDegradation [label="Method OK"]; CheckDegradation -> Optimize [label="Degradation Minimized"]; Optimize -> End;
// Corrective action loops CheckPlant -> Optimize [label="Issue Found", style=dashed]; CheckSolvent -> Optimize [label="Issue Found", style=dashed]; CheckMethod -> Optimize [label="Issue Found", style=dashed]; CheckDegradation -> Optimize [label="Issue Found", style=dashed]; }
Caption: A decision tree for selecting an appropriate purification strategy.
Frequently Asked Questions (FAQs)
Q3: What are the main advantages of modern extraction techniques like UAE and MAE over conventional methods?
A3: Modern extraction techniques offer several significant advantages over traditional methods such as maceration and Soxhlet extraction:
| Feature | Conventional Methods (Maceration, Soxhlet) | Modern Methods (UAE, MAE) |
| Extraction Time | Long (hours to days) | Short (minutes) |
| Solvent Consumption | High | Low |
| Extraction Efficiency | Often lower | Generally higher |
| Energy Consumption | High (due to long heating times) | Lower |
| Degradation of Thermolabile Compounds | Higher risk due to prolonged exposure to heat | Lower risk due to shorter extraction times |
Q4: How do I choose the right solvent for my extraction?
A4: The selection of an appropriate solvent is crucial for a successful extraction and is guided by the principle of "like dissolves like". Here are the key factors to consider:
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Polarity of the Target Compound: Match the polarity of the solvent to your target compound. A general polarity scale for common solvents is: Water (most polar) > Methanol > Ethanol > Acetone > Ethyl Acetate > Dichloromethane > Hexane (least polar).
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Selectivity: The ideal solvent should have high solubility for the target compound and low solubility for interfering compounds.
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Safety and Environmental Impact: Consider the toxicity, flammability, and environmental impact of the solvent. "Green" solvents like water, ethanol, and supercritical CO2 are increasingly preferred.
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Boiling Point: A lower boiling point facilitates easier removal of the solvent from the extract after extraction.
Q5: What is Supercritical Fluid Extraction (SFE) and when should I consider using it?
A5: Supercritical Fluid Extraction (SFE) is an advanced extraction technique that uses a supercritical fluid, most commonly carbon dioxide (CO2), as the solvent. A substance becomes a supercritical fluid when it is heated and pressurized above its critical point, where it exhibits properties of both a liquid and a gas.
Consider using SFE when:
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Extracting Thermolabile Compounds: SFE can be performed at relatively low temperatures (e.g., 35-60°C for CO2), which prevents the degradation of heat-sensitive compounds.
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High Purity is Required: Since CO2 is a gas at ambient conditions, it is easily removed from the extract by depressurization, resulting in a solvent-free product.
-
Selectivity is Important: The solvent strength of supercritical CO2 can be finely tuned by adjusting the pressure and temperature, allowing for the selective extraction of specific compounds.
-
"Green" Chemistry is a Priority: CO2 is non-toxic, non-flammable, and readily available.
The main limitations of SFE are the high initial equipment cost and the fact that supercritical CO2 is non-polar, often requiring the use of a polar co-solvent (like ethanol) to extract more polar compounds.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Flavonoids
This protocol provides a general procedure for the extraction of flavonoids from plant material using UAE. Optimization of parameters is recommended for each specific plant matrix.
Materials and Equipment:
-
Dried and powdered plant material
-
Extraction solvent (e.g., 50-70% ethanol in water)
-
Ultrasonic bath or probe sonicator
-
Beaker or flask
-
Filter paper (e.g., Whatman No. 1)
-
Rotary evaporator
Procedure:
-
Sample Preparation: Weigh a specific amount of the dried, powdered plant material (e.g., 5 g).
-
Solvent Addition: Place the plant material in a beaker or flask and add the extraction solvent at a specific solid-to-liquid ratio (e.g., 1:20 to 1:40 g/mL).
-
Ultrasonication: Place the vessel in the ultrasonic bath or immerse the probe into the mixture.
-
Set Parameters: Set the ultrasonic power (e.g., 200-400 W), temperature (e.g., 40-70°C), and extraction time (e.g., 20-60 minutes).
-
Extraction: Begin the ultrasonication process. The ultrasonic waves will induce cavitation, disrupting the plant cell walls and enhancing the release of bioactive compounds.
-
Filtration: After extraction, filter the mixture through filter paper to separate the solid residue from the liquid extract.
-
Solvent Removal: Concentrate the extract by removing the solvent using a rotary evaporator at a controlled temperature (e.g., < 50°C).
-
Storage: Store the dried extract in a cool, dark, and dry place for further analysis.
General UAE Workflow
References
Validation & Comparative
A Comparative Analysis of 5,7-Dimethoxyflavanone and 2',5'-Dimethoxyflavone: Unraveling Biological Potential
In the landscape of flavonoid research, methoxylated flavones have emerged as a compelling class of compounds with a broad spectrum of pharmacological activities. This guide provides a detailed, evidence-based comparison of two specific dimethoxyflavone isomers: 5,7-Dimethoxyflavanone and 2',5'-Dimethoxyflavone. It is aimed at researchers, scientists, and drug development professionals seeking to understand the nuanced differences in their biological effects. While extensive research has illuminated the multifaceted biological activities of this compound, direct experimental data for 2',5'-Dimethoxyflavone remains notably scarce.[1] This guide will present the available data for both compounds, leveraging structure-activity relationship studies to infer the potential activities of the less-studied isomer, while explicitly noting where direct experimental evidence is absent.
Chemical Structures
The fundamental difference between these two isomers lies in the positioning of their methoxy groups on the flavone backbone, a structural variation that dictates their biological properties.
This compound: Methoxy groups are located on the A-ring at positions 5 and 7.
2',5'-Dimethoxyflavone: Methoxy groups are positioned on the B-ring at positions 2' and 5'.
Comparative Biological Activities
This section summarizes the known biological activities of this compound and explores the potential activities of 2',5'-Dimethoxyflavone based on existing literature.
Anticancer Activity
This compound has demonstrated notable antineoplastic effects across various cancer cell lines.[1] Studies have shown it can induce apoptosis and inhibit cell proliferation. For instance, it exhibited cytotoxic effects against HepG2 liver cancer cells with an IC50 of 25 µM by generating reactive oxygen species (ROS) and reducing the mitochondrial membrane potential.[1][2] It has also been shown to inhibit the proliferation of VK2/E6E7 and End1/E6E7 cells and induce apoptosis.[3] Furthermore, this compound is an inhibitor of cytochrome P450 (CYP) 3As and a potent Breast Cancer Resistance Protein (BCRP) inhibitor.
2',5'-Dimethoxyflavone: Specific data on the anticancer activity of 2',5'-Dimethoxyflavone is limited. However, studies on related methoxyflavones suggest potential anticancer properties. For instance, research on 2',5'-dimethoxychalcone derivatives, which are precursors to flavones, showed significant cytotoxic effects against human bladder and prostate cancer cell lines. Additionally, 2'-methoxyflavone has been reported to be cytotoxic to human leukemic cell lines. The anticancer activity of methoxyflavones is influenced by the position and number of methoxyl groups.
| Compound | Cell Line | Activity | IC50 |
| This compound | HepG2 (Liver Cancer) | Cytotoxic, induces apoptosis, ROS generation, cell cycle arrest | 25 µM |
| This compound | VK2/E6E7, End1/E6E7 | Inhibits proliferation, induces apoptosis | Not specified |
| 2',5'-Dimethoxyflavone | - | Data not available | - |
Anti-inflammatory Activity
This compound has well-documented anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines like TNF-α and IL-1β in lipopolysaccharide (LPS)-stimulated macrophages. These effects are believed to be mediated through the downregulation of the NF-κB and MAPK signaling pathways. In animal models, it has been shown to reduce rat paw edema with an effect comparable to aspirin and exhibit an antiexudative effect in a rat pleurisy model by interfering with leukocyte migration and inhibiting prostaglandin biosynthesis.
2',5'-Dimethoxyflavone: There is currently no direct experimental data on the anti-inflammatory activity of 2',5'-Dimethoxyflavone. However, structure-activity relationship studies of other dimethoxyflavone derivatives suggest a potential for anti-inflammatory effects. For example, 7,2'-dimethoxyflavone has demonstrated anti-inflammatory activity by inhibiting cyclooxygenases (COX-1 and COX-2) and pro-inflammatory cytokines.
| Compound | Model | Effect |
| This compound | LPS-stimulated macrophages | Inhibition of NO, PGE2, TNF-α, IL-1β production |
| This compound | Rat paw edema | Anti-inflammatory effect comparable to aspirin |
| This compound | Rat pleurisy model | Antiexudative effect, inhibition of leukocyte migration and prostaglandin biosynthesis |
| 2',5'-Dimethoxyflavone | - | Data not available |
Neuroprotective Activity
This compound has emerged as a promising neuroprotective agent. It has been found to exert its effects through various mechanisms, including the modulation of neurotransmitter systems and the reduction of neuroinflammation. In a mouse model of memory impairment, 5,7-dimethoxyflavone was observed to upregulate the hippocampal mRNA of GABRA1, 5-HT2A, and 5-HT2C, and significantly reduce levels of amyloid-β, IL-1β, IL-6, and TNF-α. It also increased the levels of brain-derived neurotrophic factor (BDNF).
2',5'-Dimethoxyflavone: Direct experimental evidence for the neuroprotective activity of 2',5'-Dimethoxyflavone is currently unavailable. However, the known neuroprotective effects of other methoxyflavones suggest that this is a promising area for future investigation.
Signaling Pathways and Mechanisms of Action
This compound: The mechanisms of action for this compound are relatively well-documented and involve the modulation of key signaling pathways.
-
NF-κB Pathway: Inhibition of the NF-κB pathway is a primary mechanism for its anti-inflammatory effects.
-
MAPK Pathway: Inhibition of MAPK signaling also contributes to its anti-inflammatory properties.
-
PI3K/Akt Pathway: This pathway is implicated in its effects on sarcopenia, where it stimulates protein synthesis.
2',5'-Dimethoxyflavone: The specific signaling pathways modulated by 2',5'-Dimethoxyflavone have not yet been elucidated due to a lack of dedicated studies. However, based on related methoxyflavones, it is postulated to potentially interact with pathways like PI3K/Akt and NF-κB.
Caption: Known signaling pathways modulated by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assays used to evaluate the biological activities discussed.
Cytotoxicity Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., HepG2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Solubilization: The plates are incubated to allow for the formation of formazan crystals, which are then solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control group.
Caption: General workflow for cytotoxicity assessment using the MTT assay.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay is used to quantify the production of nitric oxide, a key inflammatory mediator.
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in appropriate media.
-
Pre-treatment: Cells are pre-treated with different concentrations of the test compound for a specific time.
-
LPS Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.
-
Griess Assay: After a further incubation period, the culture supernatant is collected, and the amount of nitrite (a stable product of NO) is measured using the Griess reagent.
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 540 nm), and the concentration of nitrite is determined from a standard curve.
Conclusion and Future Directions
The available evidence strongly supports the diverse biological activities of this compound, particularly in the areas of anti-inflammatory, anticancer, and neuroprotective effects. Its mechanisms of action, involving the modulation of key signaling pathways like NF-κB and MAPK, are relatively well-documented. In stark contrast, 2',5'-Dimethoxyflavone remains a largely unexplored molecule. While structure-activity relationship studies on related methoxyflavones provide a rationale for investigating its potential biological activities, there is a pressing need for direct experimental validation. Future research should prioritize in vitro and in vivo studies to elucidate the cytotoxic, anti-inflammatory, and neuroprotective properties of 2',5'-Dimethoxyflavone. Direct comparative studies with this compound would be invaluable in understanding how the specific positioning of methoxy groups on the flavone scaffold dictates biological function. Such studies will be crucial for unlocking the full therapeutic potential of this class of compounds.
References
A Comparative Analysis of 5,7-Dimethoxyflavanone and 5,7-dihydroxyflavanone (Chrysin) for Therapeutic Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of two structurally related flavanones: 5,7-Dimethoxyflavanone (DMF) and 5,7-dihydroxyflavanone (chrysin). This document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development by presenting a side-by-side comparison of their biological activities, supported by experimental data and detailed methodologies.
Introduction
Flavonoids are a class of naturally occurring polyphenolic compounds widely recognized for their diverse pharmacological properties. Among them, this compound and its structural analog, 5,7-dihydroxyflavanone (commonly known as chrysin), have garnered significant attention for their potential therapeutic applications. The primary structural difference between these two molecules lies in the substitution at the 5 and 7 positions of the A ring: DMF possesses methoxy groups (-OCH3), while chrysin has hydroxyl groups (-OH). This seemingly minor structural variance leads to significant differences in their physicochemical properties and biological activities, impacting their potential as drug candidates. This guide will delve into a comparative analysis of their anticancer, antioxidant, and anti-inflammatory properties, providing quantitative data where available and outlining the experimental protocols used to generate this data.
Comparative Data on Biological Activities
The following tables summarize the quantitative data on the anticancer, antioxidant, and anti-inflammatory activities of this compound and chrysin.
Table 1: Comparative Anticancer Activity (IC50 Values)
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | HepG2 (Liver Cancer) | 16.47 | [1] |
| U266 (Myeloma) | 16.47 | [1] | |
| 5,7-dihydroxyflavanone (Chrysin) | Aromatase (Enzyme) | 4.2 | [2] |
| U937 (Leukemia) | 16 | ||
| MDA-MB-231 (Breast Cancer) | >50 | ||
| MCF-7 (Breast Cancer) | >50 |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of cell growth or enzyme activity. A lower IC50 value indicates higher potency. Data is compiled from various sources and direct comparison should be made with caution due to potential variations in experimental conditions.
Table 2: Comparative Antioxidant and Anti-inflammatory Activity
| Compound | Assay | Activity | Reference |
| This compound | Aromatase Inhibition | IC50: 123 µM | [2] |
| COX-2 Inhibition | Inactive | [3] | |
| 5,7-dihydroxyflavanone (Chrysin) | DPPH Radical Scavenging | Active (qualitative) | |
| Aromatase Inhibition | IC50: 4.2 µM | ||
| COX-2 Expression | No inhibition of LPS-induced expression | ||
| PGE2 Formation | Complete suppression of LPS-induced formation |
Signaling Pathways
The biological effects of this compound and chrysin are mediated through their interaction with various cellular signaling pathways.
This compound and the PI3K/Akt Signaling Pathway
This compound has been shown to modulate the PI3K/Akt signaling pathway, which is crucial in regulating cell survival, proliferation, and metabolism. Its interaction with this pathway is a key mechanism underlying its potential therapeutic effects.
Figure 1: this compound's inhibition of the PI3K/Akt signaling pathway.
5,7-dihydroxyflavanone (Chrysin) and the Apoptosis Pathway
Chrysin is a well-documented inducer of apoptosis in various cancer cell lines. It can trigger both the intrinsic and extrinsic apoptotic pathways by modulating the expression of key regulatory proteins.
References
A Comparative In Vitro Efficacy Analysis: 5,7-Dimethoxyflavanone and Hesperidin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of 5,7-Dimethoxyflavanone and Hesperidin, focusing on their cytotoxic, antioxidant, anti-inflammatory, and neuroprotective properties. The data presented is compiled from various independent studies and is intended to serve as a resource for researchers exploring the therapeutic potential of these flavonoids. It is important to note that the absence of direct, head-to-head comparative studies necessitates careful interpretation of the compiled data, as experimental conditions may vary between studies.
Data Presentation: A Comparative Overview
The following table summarizes the quantitative data on the in vitro activities of this compound and Hesperidin. This data is extracted from multiple sources and presented to facilitate a comparative assessment of their potency in various biological assays.
| Biological Activity | Compound | Cell Line / Assay | IC₅₀ / Effective Concentration | Reference |
| Cytotoxicity | This compound | HepG2 | IC₅₀: 25 µM | [1] |
| Hesperidin | A549 | IC₅₀: 814.36 µM | ||
| Hesperidin | H460 | IC₅₀: 944.21 µM | ||
| Hesperidin | A431 | IC₅₀: 108.4 µM | ||
| Hesperidin | HepG2 | IC₅₀: 321 µM | ||
| Antioxidant Activity | Hesperidin | DPPH Radical Scavenging | SC₅₀: 896.21 ± 0.15 µM | [2] |
| Hesperidin | ABTS Radical Scavenging | SC₅₀: 796.02 ± 0.12 µM | [2] | |
| Anti-inflammatory Activity | This compound | LPS-stimulated Macrophages | Inhibition of NO, PGE₂, TNF-α, IL-1β | |
| Hesperidin | LPS-stimulated RAW 264.7 | Reduced NO₂ production at 10, 20, and 30 µM | [3] | |
| Hesperidin | PMA + A23187-stimulated RAW 264.7 | Decreased IL-1β, TNF-α, and IL-8 production | [3] | |
| Neuroprotective Effect | This compound | Differentiated SH-SY5Y cells (Aβ₁₋₄₂ induced) | Statistically significant increase in cell survival at 10, 25, 50 µM | |
| Hesperidin | SH-SY5Y cells (Quinolinic acid-induced) | Protective effect at non-toxic concentrations | ||
| Hesperidin | Differentiated SH-SY5Y cells (Aβ₁₋₄₂ induced) | Pre-treatment at 25 and 50 µM increased ADAM10 and decreased BACE1 gene expression |
IC₅₀: Half-maximal inhibitory concentration; SC₅₀: Half-maximal scavenging concentration; NO: Nitric Oxide; PGE₂: Prostaglandin E₂; TNF-α: Tumor Necrosis Factor-alpha; IL: Interleukin; Aβ: Amyloid-beta.
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide, providing a framework for the in vitro evaluation of flavonoid compounds.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of compounds on cell lines.
-
Cell Seeding: Cells (e.g., HepG2, A549, SH-SY5Y) are seeded in 96-well plates at a specific density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound or Hesperidin) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Antioxidant Activity (DPPH Radical Scavenging Assay)
This assay measures the free radical scavenging capacity of a compound.
-
Reagent Preparation: A stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol is prepared.
-
Reaction Mixture: Different concentrations of the test compound are added to the DPPH solution in a 96-well plate.
-
Incubation: The plate is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm. The decrease in absorbance indicates the radical scavenging activity.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
Anti-inflammatory Activity (Nitric Oxide Production in RAW 264.7 Macrophages)
This assay evaluates the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator.
-
Cell Culture and Seeding: RAW 264.7 macrophage cells are cultured and seeded in 96-well plates.
-
Pre-treatment: Cells are pre-treated with various concentrations of the test compound for a few hours.
-
Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.
-
Incubation: The plates are incubated for a specified period (e.g., 24 hours).
-
Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.
-
Absorbance Measurement: The absorbance is read at approximately 540 nm. The inhibition of NO production is calculated relative to the LPS-stimulated control.
Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by this compound and Hesperidin, as well as a general experimental workflow for their in vitro comparison.
Concluding Remarks
The available in vitro data suggests that both this compound and Hesperidin possess promising cytotoxic, anti-inflammatory, and neuroprotective properties. Hesperidin has been more extensively studied, with a broader range of quantitative data available for its antioxidant and cytotoxic effects across various cell lines. This compound has demonstrated potent cytotoxicity in liver cancer cells and notable neuroprotective and anti-inflammatory effects, although more quantitative data is needed for a direct comparison of its potency against Hesperidin.
Both flavonoids appear to exert their anti-inflammatory and neuroprotective effects through the modulation of common signaling pathways, including the NF-κB and PI3K/Akt pathways. This suggests that they may share similar mechanisms of action in mitigating inflammation and promoting cell survival.
For future research, direct comparative studies employing identical experimental conditions are crucial to definitively ascertain the relative efficacy of this compound and Hesperidin. Such studies would provide invaluable data for drug development professionals in selecting the most promising candidate for further preclinical and clinical investigation.
References
Unveiling the Potency of 5,7-Dimethoxyflavanone: A Cross-Study Comparison of IC50 Values
For Immediate Release
This guide provides a comparative analysis of the half-maximal inhibitory concentration (IC50) values of 5,7-Dimethoxyflavanone (5,7-DMF) across various cancer cell lines as reported in independent research studies. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective assessment of 5,7-DMF's cytotoxic potential and to provide detailed experimental context.
Quantitative Analysis of Cytotoxicity
The anti-proliferative activity of this compound has been evaluated against several cancer cell lines, with the IC50 values serving as a key metric of its potency. The following table summarizes the reported IC50 values from the cited studies.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HepG2 | Human Liver Cancer | 25 | [1] |
| MOLT-4 | Human T-cell Leukemia | 40.37 ± 1.15 | |
| U937 | Human Monocytic Leukemia | 54.25 ± 1.81 |
Experimental Methodologies
The determination of IC50 values in the referenced studies was primarily conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells and is a widely accepted method for assessing cell viability and cytotoxicity. While specific parameters may vary between studies, the general protocol is outlined below.
General MTT Assay Protocol
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a predetermined density and allowed to adhere and proliferate for 24 hours under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Compound Treatment: Following the initial incubation, the cell culture medium was replaced with fresh medium containing various concentrations of this compound. A vehicle control (typically DMSO) was also included. The cells were then incubated for a specified period, generally ranging from 24 to 72 hours.
-
MTT Incubation: After the treatment period, an MTT solution (typically 5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 2 to 4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: The medium containing MTT was then removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), was added to each well to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution in each well was measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of 5,7-DMF that inhibits 50% of cell growth, was determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways Modulated by this compound
Research indicates that this compound exerts its anticancer effects by modulating several key intracellular signaling pathways that are crucial for cancer cell proliferation, survival, and inflammation. The diagram below illustrates the principal pathways affected by this compound.
Caption: Key signaling pathways modulated by this compound in cancer cells.
This guide highlights the cytotoxic potential of this compound against various cancer cell lines, supported by quantitative IC50 data. The information on the experimental protocols and the affected signaling pathways provides a solid foundation for further research and development of this promising natural compound as a potential anticancer agent.
References
A Comparative Guide to the Synthesis of 5,7-Dimethoxyflavanone: Reproducibility and Protocol Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common synthesis protocols for 5,7-Dimethoxyflavanone, a flavonoid of significant interest for its potential therapeutic properties. We delve into the reproducibility of various synthetic routes, presenting quantitative data, detailed experimental methodologies, and visual representations of workflows and relevant biological pathways to aid researchers in selecting the most suitable protocol for their needs.
Comparative Analysis of Synthesis Protocols
The synthesis of this compound can be approached through several established methods. The choice of protocol can significantly impact yield, purity, reaction time, and overall efficiency. Below is a summary of the most common routes with available performance data.
| Synthesis Route | Key Intermediate | Reagents/Conditions | Reported Yield (%) | Reaction Time | Purity |
| From Chalcone (Oxidative Cyclization) | 2'-Hydroxy-4',6'-dimethoxychalcone | I₂ / DMSO | 80-82%[1] | Not Specified | High |
| From Chalcone (Oxidative Cyclization) | 2',6'-Dihydroxy-3,4-dimethoxy chalcone | Iodine | 62% (for a similar flavone)[2] | Not Specified | Not Specified |
| Baker-Venkataraman Rearrangement | 2'-Hydroxy-4',6'-dimethoxyacetophenone | Not Specified | Not Specified | Not Specified | Not Specified |
| Allan-Robinson Reaction | 2'-Hydroxy-4',6'-dimethoxyacetophenone | Not Specified | Not Specified | Not Specified | Not Specified |
Experimental Protocols
Detailed methodologies for the key synthetic steps are provided below.
Protocol 1: Synthesis of 2'-Hydroxy-4',6'-dimethoxychalcone via Claisen-Schmidt Condensation
This protocol describes the synthesis of the chalcone precursor.
Materials:
-
2'-Hydroxy-4',6'-dimethoxyacetophenone
-
Benzaldehyde
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 40%)
-
Hydrochloric acid (HCl) for neutralization
-
Crushed ice
Procedure:
-
Dissolve 2'-Hydroxy-4',6'-dimethoxyacetophenone in ethanol in a round-bottom flask.
-
To this solution, add the sodium hydroxide solution and stir at room temperature.
-
Slowly add benzaldehyde to the reaction mixture and continue stirring at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, pour the reaction mixture into a beaker containing crushed ice.
-
Neutralize the mixture with dilute HCl until a precipitate forms.
-
Filter the solid product, wash with cold water, and dry.
-
The crude chalcone can be further purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Synthesis of this compound from 2'-Hydroxy-4',6'-dimethoxychalcone
This protocol details the oxidative cyclization of the chalcone to the final flavanone product.
Materials:
-
2'-Hydroxy-4',6'-dimethoxychalcone
-
Dimethyl sulfoxide (DMSO)
-
Iodine (I₂)
Procedure:
-
Dissolve the 2'-Hydroxy-4',6'-dimethoxychalcone in DMSO in a round-bottom flask.
-
Add a catalytic amount of iodine to the solution.
-
Heat the reaction mixture under reflux. Monitor the reaction progress by TLC until the chalcone is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a solution of sodium thiosulfate to quench the excess iodine, which will be indicated by the disappearance of the brown color.
-
The precipitated crude this compound is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by column chromatography or recrystallization.
Visualizing the Synthesis and Biological Context
To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical synthesis workflow and the key signaling pathways influenced by this compound.
This compound has been shown to exert its biological effects by modulating key cellular signaling pathways, including the NF-κB and MAPK pathways, which are critically involved in inflammation and cell proliferation.
References
A Comparative Analysis of Methoxyflavones from Kaempferia parviflora
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of prominent methoxyflavones isolated from Kaempferia parviflora, commonly known as black ginger. The data presented is compiled from various scientific studies to aid in the evaluation of these compounds for further research and drug development.
Introduction
Kaempferia parviflora is a medicinal plant rich in polymethoxyflavones (PMFs), which have demonstrated a wide range of pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3] This guide focuses on a comparative analysis of the most studied methoxyflavones from this plant: 5,7-dimethoxyflavone (DMF), 5,7,4'-trimethoxyflavone (TMF), 3,5,7,3',4'-pentamethoxyflavone (PMF), and other related compounds.
Data Presentation: Comparative Biological Activities
The following tables summarize the quantitative data on the biological activities of various methoxyflavones from Kaempferia parviflora. The data has been compiled from multiple studies to provide a comparative overview.
Table 1: Comparative Neuroprotective Activity of Kaempferia parviflora Methoxyflavones
| Methoxyflavone | Target Enzyme | IC50 (µM) | Reference |
| 5,7-Dimethoxyflavone (DMF) | Acetylcholinesterase (AChE) | 106.00 ± 4.24 | [3] |
| Butyrylcholinesterase (BChE) | 33.45 ± 1.51 | [3] | |
| 3,5,7-Trimethoxyflavone | AChE | 237.15 ± 9.49 | |
| BChE | 233.15 ± 11.66 | ||
| 5,7,4'-Trimethoxyflavone (TMF) | AChE | 115.35 ± 4.61 | |
| BChE | 45.25 ± 2.26 | ||
| 5-Hydroxy-3,7-dimethoxyflavone | AChE | 125.50 ± 5.02 | |
| BChE | 35.80 ± 1.79 | ||
| 3,5,7,4'-Tetramethoxyflavone | AChE | 185.60 ± 7.42 | |
| BChE | 150.70 ± 7.54 |
Table 2: Comparative Anti-inflammatory Activity of Kaempferia parviflora Methoxyflavones
| Methoxyflavone | Assay | IC50 (µM) | Reference |
| 5-Hydroxy-3,7,3',4'-tetramethoxyflavone | Nitric Oxide (NO) Inhibition | 16.1 | |
| 3,5,7,3',4'-Pentamethoxyflavone (PMF) | Nitric Oxide (NO) Inhibition | 24.5 | |
| 5,7,4'-Trimethoxyflavone (TMF) | Nitric Oxide (NO) Inhibition | 30.6 |
Table 3: Comparative Anticancer Activity of Kaempferia parviflora Methoxyflavones
| Methoxyflavone | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| 5,7-Dimethoxyflavone (DMF) | HepG2 (Liver Cancer) | MTT Assay | 25 | |
| K. parviflora Extract (high PMF content) | HeLa (Cervical Cancer) | MTT Assay | Lower than ethanol extract | |
| AGS (Gastric Cancer) | MTT Assay | Lower than ethanol extract |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Anticancer Activity
This protocol is a standard method for assessing cell viability and the cytotoxic effects of compounds.
a. Cell Seeding:
-
Cancer cell lines (e.g., HepG2, HeLa, AGS) are cultured in an appropriate medium.
-
Cells are seeded in 96-well plates at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.
b. Compound Treatment:
-
The methoxyflavone is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium.
-
The medium from the wells is replaced with the medium containing the test compound.
-
Control wells with vehicle (e.g., DMSO) and untreated cells are also included.
-
The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
c. MTT Addition and Incubation:
-
After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated for 2-4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
d. Formazan Solubilization and Absorbance Measurement:
-
The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a wavelength of 570 nm.
e. Data Analysis:
-
Cell viability is calculated as a percentage of the control (untreated cells).
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Nitric Oxide (NO) Inhibitory Assay for Anti-inflammatory Activity
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in stimulated macrophage cells.
a. Cell Culture and Seeding:
-
RAW 264.7 macrophage cells are cultured in DMEM medium supplemented with 10% fetal bovine serum.
-
Cells are seeded in 96-well plates at a density of 5 x 10⁵ cells/well and allowed to adhere.
b. Compound Treatment and Stimulation:
-
The cells are pre-treated with various concentrations of the methoxyflavone for a specific duration.
-
Inflammation is induced by adding lipopolysaccharide (LPS) to the wells.
-
Control wells with untreated cells, cells treated only with LPS, and cells treated with a known inhibitor are included.
c. Nitrite Quantification (Griess Assay):
-
After a 24-hour incubation period, the cell culture supernatant is collected.
-
The amount of nitrite, a stable product of NO, in the supernatant is measured using the Griess reagent.
-
The Griess reagent is added to the supernatant, and the absorbance is measured at 540 nm.
d. Data Analysis:
-
The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.
-
The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to that in the LPS-stimulated control wells.
-
The IC50 value is calculated from the dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using Graphviz, illustrate key signaling pathways modulated by Kaempferia parviflora methoxyflavones and a general experimental workflow.
Caption: PI3K/Akt and MAPK signaling pathways in cancer.
Caption: General experimental workflow for bioactivity screening.
Caption: cGMP-NO signaling pathway in vascular relaxation.
References
- 1. Kaempferia parviflora and Its Methoxyflavones: Chemistry and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review [mdpi.com]
- 3. Kaempferia parviflora extract and its methoxyflavones as potential anti-Alzheimer assessing in vitro, integrated computational approach, and in vivo impact on behaviour in scopolamine-induced amnesic mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 5,7-Dimethoxyflavanone: In Vitro vs. In Vivo Efficacy
An Objective Guide for Researchers and Drug Development Professionals
5,7-Dimethoxyflavanone (DMF), a naturally occurring flavonoid, has garnered significant scientific interest for its diverse pharmacological activities. This guide provides a comprehensive comparison of its in vitro and in vivo efficacy, supported by experimental data and detailed methodologies. We will explore its demonstrated effects in key therapeutic areas including neuroprotection, anti-inflammatory, anti-cancer, and metabolic regulation.
Neuroprotective Effects
In vitro studies have begun to elucidate the mechanisms underlying the neuroprotective potential of this compound, with in vivo models providing crucial validation of its therapeutic promise.
Quantitative Data Summary: Neuroprotective Efficacy
| Parameter | In Vitro Model | Result | In Vivo Model | Dosage | Result | Reference |
| Amyloid-β (Aβ) Levels | - | - | LPS-induced memory-impaired mice | 10, 20, 40 mg/kg | Significant reduction | [1][2] |
| IL-1β Levels | LPS-stimulated macrophages | Significant reduction | LPS-induced memory-impaired mice | 10, 20, 40 mg/kg | Significant reduction | [3] |
| IL-6 Levels | LPS-stimulated macrophages | Significant reduction | LPS-induced memory-impaired mice | 10, 20, 40 mg/kg | Significant reduction | [3] |
| TNF-α Levels | LPS-stimulated macrophages | Significant reduction | LPS-induced memory-impaired mice | 10, 20, 40 mg/kg | Significant reduction | [3] |
| Brain-Derived Neurotrophic Factor (BDNF) | - | - | LPS-induced memory-impaired mice | 10, 20, 40 mg/kg | Significant increase | |
| GABRA1 mRNA | - | - | LPS-induced memory-impaired mice | 10, 20, 40 mg/kg | Significant upregulation | |
| 5-HT2A mRNA | - | - | LPS-induced memory-impaired mice | 10, 20, 40 mg/kg | Significant upregulation | |
| 5-HT2C mRNA | - | - | LPS-induced memory-impaired mice | 10, 20, 40 mg/kg | Significant upregulation |
Experimental Protocols
LPS-Induced Neuroinflammation in Mice: To validate the neuroprotective effects of DMF, memory impairment was induced in mice using lipopolysaccharide (LPS). DMF was administered at doses of 10, 20, and 40 mg/kg for 21 days. Cognitive functions were assessed using the Morris Water Maze (MWM) and Open Field Test (OFT). Following behavioral testing, brain tissues were collected for analysis. Levels of Aβ, pro-inflammatory markers (IL-1β, IL-6, TNF-α), and BDNF were measured by enzyme-linked immunosorbent assay (ELISA). The expression of target genes (GABRA1, 5-HT2A, 5-HT2C) was determined by RT-PCR.
Signaling Pathway
Caption: Neuroprotective mechanism of this compound.
Anti-Inflammatory Activity
This compound exhibits potent anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.
Quantitative Data Summary: Anti-inflammatory Efficacy
| Parameter | In Vitro Model | Result | In Vivo Model | Dosage | Result | Reference |
| Nitric Oxide (NO) Production | LPS-stimulated macrophages | Reduction | - | - | - | |
| Prostaglandin E2 (PGE2) | LPS-stimulated macrophages | Reduction | Rat pleurisy model | - | Marked inhibition of biosynthesis | |
| TNF-α Production | LPS-stimulated macrophages | Reduction | Aged mice | 25 & 50 mg/kg | Decreased serum and muscle levels | |
| IL-1β Production | LPS-stimulated macrophages | Reduction | - | - | - | |
| IL-6 Production | LPS-stimulated macrophages | Reduction | Aged mice | 25 & 50 mg/kg | Decreased serum and muscle levels | |
| Paw Edema | - | - | Rat paw edema model | - | Comparable effect to aspirin | |
| Leukocyte Migration | - | - | Rat pleurisy model | - | Interference with migration |
Experimental Protocols
Cytotoxicity Assay (MTT Assay): To assess the cytotoxic effects of 5,7-dimethoxyflavone, HepG2 liver cancer cells were seeded in 96-well plates. The cells were then treated with various concentrations of the compound for 24, 48, or 72 hours. After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well. The resulting formazan crystals were dissolved, and the absorbance was measured to determine cell viability.
Signaling Pathway
Caption: Anti-inflammatory signaling of this compound.
Anticancer Activity
In vitro studies have demonstrated the potential of this compound as an anticancer agent, primarily through the induction of apoptosis and inhibition of cell proliferation.
Quantitative Data Summary: Anticancer Efficacy
| Parameter | In Vitro Model | Concentration | Result | Reference |
| Cytotoxicity (IC50) | HepG2 liver cancer cells | 25 µM | - | |
| Apoptosis | HepG2 liver cancer cells | - | Induction | |
| Cell Proliferation | HepG2 liver cancer cells | - | Inhibition | |
| Reactive Oxygen Species (ROS) | HepG2 liver cancer cells | - | Generation | |
| Mitochondrial Membrane Potential | HepG2 liver cancer cells | - | Reduction | |
| Proliferation | VK2/E6E7 and End1/E6E7 cells | 0-100 µM (48h) | Inhibition | |
| Apoptosis | VK2/E6E7 and End1/E6E7 cells | 0-100 µM (48h) | Induction | |
| Oxidative Stress | VK2/E6E7 and End1/E6E7 cells | 0-100 µM (48h) | Induction |
Experimental Protocols
Cell Cycle Analysis: The effect of this compound on the cell cycle of cancer cells is determined by flow cytometry. Cells are treated with the compound for a specified time, then harvested, fixed, and stained with a fluorescent DNA-binding dye such as propidium iodide. The DNA content of the cells is then analyzed to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Workflow Diagram
Caption: Workflow for in vitro anticancer evaluation.
Metabolic Regulation
This compound has demonstrated significant potential in regulating metabolic disorders, including diabetes, obesity, and sarcopenia, in various in vivo models.
Quantitative Data Summary: Metabolic Regulation Efficacy
| Parameter | In Vivo Model | Dosage | Result | Reference |
| Blood Glucose | Streptozotocin-induced diabetic rats | 50 mg/kg | 52.61% reduction | |
| 100 mg/kg | 64.01% reduction | |||
| Plasma Insulin | Streptozotocin-induced diabetic rats | 50 mg/kg | 22.67% increase | |
| 100 mg/kg | 63.08% increase | |||
| Glycosylated Hemoglobin | Streptozotocin-induced diabetic rats | 50 mg/kg | 50% reduction | |
| 100 mg/kg | 49.17% reduction | |||
| Body Weight Gain | High-fat diet mice | 50 mg/kg/day (6 weeks) | Decrease | |
| Fatty Liver | High-fat diet mice | 50 mg/kg/day (6 weeks) | Inhibition | |
| Grip Strength | Aged mice (sarcopenia) | 25 & 50 mg/kg | Increase | |
| Running Endurance | Aged mice (sarcopenia) | 25 & 50 mg/kg | Increase | |
| Muscle Volume | Aged mice (sarcopenia) | 25 & 50 mg/kg | Increase |
Experimental Protocols
Streptozotocin-Induced Diabetic Rat Model: Diabetes was induced in rats by a single intraperitoneal injection of streptozotocin. Diabetic rats were then treated orally with 5,7-dimethoxyflavone at doses of 50 and 100 mg/kg body weight for 60 days. Blood glucose levels were monitored regularly. At the end of the treatment period, blood samples were collected to measure plasma insulin, C-peptide, total protein, hemoglobin, and glycosylated hemoglobin. Serum levels of triglycerides, total cholesterol, and lipoproteins were also determined. Histopathological examination of the pancreas was performed to assess the integrity of β-cells.
High-Fat Diet-Induced Obese Mouse Model: To investigate the anti-obesity effects, mice were fed a high-fat diet (HFD) to induce obesity. A subset of these mice then received oral administration of 5,7-dimethoxyflavone. Body weight, fat mass, and food intake were monitored throughout the study. At the end of the experiment, tissues such as liver, adipose tissue, and skeletal muscle were collected for further analysis, including histopathology and gene expression studies related to lipid metabolism and mitochondrial function.
Logical Relationship Diagram
Caption: Pleiotropic effects of this compound on metabolism.
References
- 1. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7’,4’-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Head-to-head comparison of different 5,7-Dimethoxyflavanone extraction techniques
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Optimizing Extraction of a Promising Bioactive Compound
5,7-Dimethoxyflavanone, a significant bioactive polymethoxyflavone predominantly found in the rhizomes of Kaempferia parviflora (black ginger), has garnered considerable attention for its potential therapeutic applications, including anti-inflammatory, anti-cancer, and neuroprotective properties.[1] The efficient extraction of this compound is a critical first step for research and development. This guide provides a head-to-head comparison of various extraction techniques, supported by experimental data, to aid researchers in selecting the most suitable method for their objectives.
Performance Comparison of Extraction Techniques
The choice of extraction technique significantly impacts the yield of this compound, as well as the overall composition of the extract. The following tables summarize quantitative data from various studies, offering a comparative overview of different methods.
Table 1: Comparison of Maceration Conditions for this compound Extraction
| Solvent System (Ethanol v/v) | Extraction Time | This compound Yield ( g/100 mL of concentrated extract) |
| 25% | 7 days | 1.11 ± 0.02[1][2] |
| 50% | 7 days | 2.14 ± 0.43[1][2] |
| 75% | 7 days | 3.49 ± 0.70 |
| 95% | 7 days | 48.10 ± 9.62 |
Table 2: Comparison of Sonication-Assisted Extraction (SAE) Conditions for this compound Extraction
| Extraction Time | This compound Yield ( g/100 mL of concentrated extract) |
| 15 min | 0.11 ± 0.02 |
| 30 min | 0.14 ± 0.02 |
| 45 min | 0.29 ± 0.02 |
| Hot water (45 min) | 0.03 ± 0.01 |
Table 3: Comparison of Advanced Extraction Techniques for Methoxyflavones from Kaempferia parviflora
| Extraction Method | Key Parameters | Outcome | Reference |
| Microwave-Assisted Extraction (MAE) | Water, 360 W, 2 min, 10:1 solvent-to-feed ratio | 16.72% yield of crude extract | |
| Soxhlet Extraction | 95% Ethanol | 9.57 ± 1.49 g/100 g dry weight (ethanolic extract yield) | |
| 2.15 ± 0.64 g/100 g of dry rhizomes (5,7-dimethoxyflavone content) | |||
| Supercritical Fluid Extraction (SFE) | 60°C, 300 bar | Highest extraction yield, with polymethoxyflavone content up to 85% in the extract |
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below.
Protocol 1: Maceration
Maceration is a conventional and straightforward extraction method.
-
Sample Preparation: Weigh 10 g of dried and powdered Kaempferia parviflora rhizomes.
-
Extraction: Place the powder into an airtight container and add 100 mL of 95% ethanol (1:10 w/v solid-to-solvent ratio).
-
Incubation: Seal the container and keep it at room temperature for 7 days, with occasional shaking to enhance extraction efficiency.
-
Filtration: After 7 days, filter the mixture to separate the extract from the plant residue.
-
Concentration: Concentrate the filtrate using a rotary evaporator to obtain the final extract.
Protocol 2: Sonication-Assisted Extraction (SAE)
SAE utilizes ultrasonic waves to improve extraction efficiency.
-
Sample Preparation: Weigh an appropriate amount of dried and powdered Kaempferia parviflora rhizomes.
-
Extraction: Immerse the powder in 95% v/v ethanol at a solid-to-solvent ratio of 1:10 (w/v) in a sonication bath.
-
Sonication: Apply ultrasonic waves at a frequency of 40 kHz for a duration of 15 to 45 minutes.
-
Filtration and Concentration: Following sonication, filter the mixture and reduce the volume of the extract using a rotary evaporator.
Protocol 3: Microwave-Assisted Extraction (MAE)
MAE is a rapid extraction technique that uses microwave energy.
-
Sample Preparation: Weigh 2 g of dried Kaempferia parviflora rhizome powder.
-
Extraction: Place the powder in a microwave extraction vessel and add 20 mL of water for a 10:1 solvent-to-feed ratio.
-
Microwave Irradiation: Set the microwave power to 360 W and the extraction time to 2 minutes.
-
Cooling and Filtration: Allow the vessel to cool to room temperature before filtering the extract to remove the solid residue.
Protocol 4: Soxhlet Extraction
Soxhlet extraction is a continuous extraction method suitable for exhaustive extraction.
-
Sample Preparation: Place a known amount of pulverized plant material into a thimble.
-
Extraction: Position the thimble in a Soxhlet apparatus with 95% ethanol as the solvent.
-
Reflux: Heat the solvent to reflux, allowing it to continuously cycle through the sample.
-
Evaporation: After extraction, filter the extract and evaporate the solvent to obtain the dried extract.
Protocol 5: Supercritical Fluid Extraction (SFE)
SFE is a green extraction technique that uses a supercritical fluid, typically CO2, as the solvent.
-
Sample Preparation: Load the extraction vessel with dried and powdered Kaempferia parviflora rhizomes.
-
Extraction: Conduct the extraction using supercritical CO2 at a temperature of 60°C and a pressure of 300 bar.
-
Collection: Collect the extract from the separator after depressurization.
Visualizing Workflows and Signaling Pathways
To further clarify the experimental processes and the biological context of this compound, the following diagrams are provided.
References
Safety Operating Guide
Essential Safety and Operational Guide for 5,7-Dimethoxyflavanone
FOR IMMEDIATE RELEASE
This document provides crucial safety protocols, operational procedures, and disposal plans for the handling of 5,7-Dimethoxyflavanone. It is intended for researchers, scientists, and professionals in the drug development field to ensure safe laboratory practices and mitigate potential risks associated with this compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant. It is crucial to use appropriate personal protective equipment to prevent exposure. The primary hazards are skin and eye irritation.
Table 1: Personal Protective Equipment (PPE) Requirements
| Task | Minimum Required PPE | Recommended Additional PPE |
| Weighing and Handling Solid Compound | - Nitrile gloves- Laboratory coat- Safety glasses with side shields | - Chemical splash goggles- Face shield (if not handled in a fume hood)- Disposable sleeve covers |
| Preparing and Handling Solutions | - Nitrile gloves- Laboratory coat- Chemical splash goggles | - Chemical-resistant apron- Double gloving (especially with organic solvents) |
| Procedures with Risk of Aerosolization | - All PPE listed above- Work must be conducted in a certified chemical fume hood or biological safety cabinet. | - Appropriate respiratory protection (consult your institution's safety officer) |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential to minimize risks throughout the experimental workflow.
2.1. Receiving and Storage Upon receipt, visually inspect the container for any signs of damage. Store the compound in a cool, dry, and dark place to maintain its stability.
2.2. Handling and Preparation Always handle solid this compound and prepare stock solutions inside a certified chemical fume hood to prevent the inhalation of fine powders. When dissolving the compound, add the solvent to the powder slowly to avoid splashing. All prepared solutions should be clearly labeled with the compound name, concentration, solvent, and date of preparation.
2.3. Spill Management In the event of a spill, evacuate the immediate area. For small spills of solid material, gently sweep up the powder, avoiding dust generation, and place it in a sealed container for disposal. For liquid spills, absorb with an inert material and place in a sealed container. The spill area should be decontaminated after cleanup. For large spills, follow your institution's emergency procedures.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect unused powder, contaminated gloves, weighing paper, and other disposable materials in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.
Contact your institution's Environmental Health and Safety (EHS) department for pickup and disposal of hazardous waste.
Experimental Protocols
4.1. Solubility and Stock Solution Preparation this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and methanol[1]. For cell-based assays, a common practice is to prepare a high-concentration stock solution in DMSO. For in vivo studies, a homogeneous suspension can be prepared in a vehicle like carboxymethylcellulose sodium (CMC-Na)[2].
4.2. Cell Viability Assay (MTT Assay) This protocol is adapted from a study on the anticancer activity of 5,7-dimethoxyflavone on HepG2 liver cancer cells[3].
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 25, 50 µM) and incubate for 24 hours. A vehicle control (DMSO) should be included.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for an appropriate time to allow for formazan crystal formation.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength using a microplate reader to determine cell viability.
4.3. Anti-inflammatory Activity Assay (Nitric Oxide Production) This protocol is based on general methods for assessing the anti-inflammatory effects of flavonoids.
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.
-
Cell Treatment: Seed the cells in a 96-well plate and treat with different concentrations of this compound for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS).
-
Nitrite Quantification: After a 24-hour incubation, collect the cell culture supernatant. Determine the concentration of nitric oxide by measuring the amount of its stable metabolite, nitrite, using the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm with a microplate reader. A standard curve with sodium nitrite should be used for quantification.
Visualized Workflows
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
